TH5487
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLKVWWPFOLPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of TH5487: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for recognizing and removing the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its effects, its impact on cellular processes, and its potential therapeutic applications. By directly binding to the active site of OGG1, this compound not only blocks the repair of oxidative DNA damage but also modulates inflammatory responses and induces stress in cancer cells, highlighting its multifaceted pharmacological profile.
Core Mechanism of Action: Direct Inhibition of OGG1
This compound functions as a competitive, active-site inhibitor of OGG1.[1][2][3] Its primary mechanism involves occupying the binding pocket of OGG1 that would normally recognize and bind to 8-oxoG lesions in the DNA.[4][5] This direct interaction has been confirmed by crystal structure analysis, which shows this compound lodged in the enzyme's active site.[6] By preventing OGG1 from binding to its substrate, this compound effectively halts the initial step of the BER pathway for 8-oxoG.[7][8] This leads to an accumulation of 8-oxoG lesions within the genome.[7][8]
The inhibition of OGG1's enzymatic activity by this compound has been quantified, with a reported half-maximal inhibitory concentration (IC50) of 342 nM.[1][2][9] This potent inhibition alters the chromatin dynamics of OGG1, impairing its recruitment to sites of DNA damage and reducing its binding to chromatin.[7][8] Consequently, the downstream incision of the DNA backbone, a necessary step in BER, is prevented, leading to a reduction in DNA double-strand breaks that can arise from the repair process in oxidatively stressed cells.[7][8]
Signaling Pathway of OGG1 Inhibition by this compound
Caption: Direct inhibition of OGG1 by this compound, preventing DNA repair.
Anti-Inflammatory Mechanism
A significant aspect of this compound's mechanism of action is its ability to suppress inflammation.[3] This effect is also linked to its inhibition of OGG1, but in a context separate from DNA repair. Under inflammatory conditions, reactive oxygen species (ROS) can cause the formation of 8-oxoG in the promoter regions of pro-inflammatory genes.[3] OGG1 can bind to these 8-oxoG lesions, not to initiate repair, but to act as a scaffold, facilitating the recruitment of transcription factors such as NF-κB.[6][9] This recruitment then drives the expression of pro-inflammatory cytokines like TNF-α.[3][9]
This compound intervenes in this process by preventing OGG1 from binding to the 8-oxoG in these promoter regions.[3][6] This dose-dependently inhibits the expression of pro-inflammatory genes induced by agents like lipopolysaccharide (LPS) and TNF-α.[9][10] In vivo studies in mice with acute pulmonary disease have demonstrated that this compound can effectively dampen inflammation and reduce the recruitment of neutrophils to the lungs.[3][9]
Signaling Pathway of this compound's Anti-Inflammatory Action
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. mdpi.com [mdpi.com]
- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tandfonline.com [tandfonline.com]
The Impact of TH5487 on OGG1 Chromatin Dynamics and Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the small molecule inhibitor TH5487 and its effects on the chromatin dynamics and recruitment of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). The inhibition of OGG1 by this compound presents a promising therapeutic strategy for various pathologies, including cancer and inflammatory diseases. This document details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying these phenomena, and visualizes the involved signaling pathways and experimental workflows.
Introduction: OGG1 and the Significance of 8-oxoG Repair
Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be elevated under pathological conditions, leading to oxidative stress. A primary consequence of this stress is damage to cellular macromolecules, including DNA. One of the most common and mutagenic forms of oxidative DNA damage is the formation of 8-oxoG, which can mispair with adenine (B156593) during DNA replication, leading to G:C to T:A transversions.
The primary enzyme responsible for the recognition and removal of 8-oxoG is OGG1. It functions as a bifunctional DNA glycosylase, first cleaving the N-glycosidic bond between the damaged base and the deoxyribose sugar and subsequently incising the DNA backbone at the resulting apurinic/apyrimidinic (AP) site. Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression, particularly in the context of inflammation.
This compound: A Potent and Selective OGG1 Inhibitor
This compound is a potent and selective active-site inhibitor of OGG1.[1][2] It directly competes with the 8-oxoG substrate for binding within the enzyme's active site, thereby preventing the recognition and excision of the damaged base.[3][4] This inhibition of OGG1's enzymatic activity leads to the accumulation of genomic 8-oxoG lesions.[5][6]
Quantitative Data on this compound's Activity
The following table summarizes the key quantitative parameters associated with the inhibitory activity of this compound on OGG1.
| Parameter | Value | Species | Assay Conditions | Reference(s) |
| IC50 | 342 nM | Human | Cell-free assay | [1][7] |
| IC50 | 0.800 ± 0.061 µM | Human | Duplex Oligodeoxynucleotide Incision Assay | [8] |
| Effect on OGG1 Mobile Fraction (FRAP) | Increased nuclear mobility of OGG1-GFP | Human (U2OS cells) | 10 µM this compound, following KBrO3 treatment | [5] |
| Effect on OGG1 Recruitment | Significant reduction in OGG1 accumulation at sites of DNA damage | Human (U2OS cells) | Laser micro-irradiation | [5] |
Impact of this compound on OGG1 Chromatin Dynamics and Recruitment
The dynamic interaction of OGG1 with chromatin is crucial for its function. In response to oxidative stress, OGG1 is recruited to sites of DNA damage. This compound significantly alters these dynamics.
Altered Chromatin Binding and Increased Mobility
Fluorescence Recovery After Photobleaching (FRAP) experiments have demonstrated that treatment with this compound increases the nuclear mobility of OGG1.[5] In cells subjected to oxidative stress, OGG1 normally becomes more tightly bound to chromatin at sites of damage, resulting in a reduced mobile fraction. However, in the presence of this compound, OGG1 is precluded from binding to its 8-oxoG substrate, leading to a larger mobile fraction and indicating a disruption of its stable association with damaged chromatin.[5]
Impaired Recruitment to DNA Damage Sites
Laser micro-irradiation studies, which create localized regions of DNA damage, have shown that this compound treatment significantly reduces the recruitment of OGG1 to these sites.[5] By occupying the active site, this compound prevents OGG1 from recognizing and accumulating at areas of oxidative DNA damage.
Signaling Pathways Modulated by this compound-Mediated OGG1 Inhibition
The inhibition of OGG1 by this compound has significant downstream consequences on cellular signaling pathways, most notably those involved in inflammation.
The OGG1-NF-κB Inflammatory Pathway
Under inflammatory conditions, such as those induced by TNFα, OGG1 can play a role in modulating the activity of the transcription factor NF-κB.[9] OGG1 can be recruited to the promoter regions of pro-inflammatory genes, where its interaction with 8-oxoG can facilitate the binding of NF-κB and subsequent gene transcription.[9][10] this compound, by preventing OGG1 from binding to DNA, disrupts this process, leading to reduced NF-κB occupancy at these promoters and a suppression of pro-inflammatory gene expression.[2][7]
The OGG1-NEIL1/NEIL2 Backup Pathway
In the absence of functional OGG1, other DNA glycosylases can serve as backup enzymes to repair 8-oxoG lesions. Studies have shown that upon inhibition or depletion of OGG1, the recruitment and chromatin binding of NEIL1, and to a lesser extent NEIL2, are increased at sites of DNA damage.[11] This suggests a compensatory mechanism to maintain genomic integrity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on OGG1.
In Vitro OGG1 Activity Assay
This assay measures the enzymatic activity of purified OGG1 and the inhibitory effect of compounds like this compound.
Materials:
-
Purified recombinant human OGG1
-
This compound
-
Custom synthesized oligonucleotides (one containing a single 8-oxoG lesion)
-
T4 Polynucleotide Kinase (for radiolabeling)
-
[γ-32P]ATP (for radiolabeling) or fluorescent label
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)
-
Reaction buffer (e.g., 25 mM HEPES-KOH pH 7.8, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 10% glycerol)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 20%)
-
Phosphorimager or fluorescence scanner
Protocol:
-
Substrate Preparation:
-
If radiolabeling, incubate the 8-oxoG containing oligonucleotide with T4 Polynucleotide Kinase and [γ-32P]ATP. Purify the labeled oligonucleotide.
-
Anneal the labeled oligonucleotide with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature in annealing buffer.
-
-
Reaction Setup:
-
Prepare reaction mixtures containing reaction buffer, the labeled DNA substrate (e.g., 10 nM final concentration), and purified OGG1 (e.g., 50 nM final concentration).
-
For inhibition studies, pre-incubate OGG1 with varying concentrations of this compound for 15 minutes on ice before adding the substrate.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the cleaved and uncleaved DNA fragments using a phosphorimager or fluorescence scanner.
-
Quantify the band intensities to determine the percentage of substrate cleavage and calculate the IC50 of this compound.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged proteins, such as OGG1-GFP, within a living cell.
Materials:
-
U2OS cells stably expressing OGG1-GFP
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
Image analysis software (e.g., ImageJ)
-
KBrO3 (for inducing oxidative stress)
-
This compound
Protocol:
-
Cell Culture and Treatment:
-
Seed U2OS-OGG1-GFP cells onto glass-bottom dishes.
-
Induce oxidative stress by treating cells with KBrO3 (e.g., 20 mM for 1 hour).
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time.
-
-
Image Acquisition:
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire a series of pre-bleach images of a selected cell nucleus.
-
-
Photobleaching:
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
-
Post-Bleach Image Acquisition:
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the bleached ROI, a control region within the nucleus, and the background over time.
-
Normalize the fluorescence intensity in the bleached ROI to account for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity versus time to generate a recovery curve.
-
Calculate the mobile fraction and the half-time of recovery (t1/2) from the recovery curve.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as OGG1.
Materials:
-
Cells of interest (e.g., HEK293)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (for quenching)
-
Lysis buffers
-
Sonicator
-
ChIP-grade anti-OGG1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde (e.g., 1% final concentration) to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-OGG1 antibody overnight.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequence reads to a reference genome.
-
Identify regions of enrichment (peaks) using a peak-calling algorithm.
-
Annotate the peaks to identify the genomic features (e.g., promoters, enhancers) where OGG1 is bound.
-
Proximity Ligation Assay (PLA)
PLA is a technique to visualize protein-protein interactions in situ, for example, the interaction between OGG1 and other DNA repair or signaling proteins.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Primary antibodies against OGG1 and the interacting protein of interest (from different species)
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation solution (containing ligase and connector oligonucleotides)
-
Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Antibody Incubation:
-
Incubate the fixed and permeabilized cells with a mixture of the two primary antibodies.
-
-
PLA Probe Incubation:
-
Wash the cells and then incubate with the PLA probes (one PLUS and one MINUS) that will bind to the primary antibodies.
-
-
Ligation:
-
Wash the cells and add the ligation solution. If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes will be ligated to form a circular DNA molecule.
-
-
Amplification:
-
Wash the cells and add the amplification solution. The circular DNA molecule will serve as a template for rolling circle amplification, generating a long DNA product.
-
-
Detection:
-
The amplified DNA is detected by the hybridization of fluorescently labeled oligonucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell to determine the extent of the protein-protein interaction.
-
Conclusion
The OGG1 inhibitor this compound is a valuable tool for studying the role of OGG1 in DNA repair and cellular signaling. By inhibiting the enzymatic activity of OGG1, this compound alters its chromatin dynamics, preventing its recruitment to sites of oxidative DNA damage. This has significant downstream effects, particularly on inflammatory signaling pathways mediated by NF-κB. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of OGG1 and the therapeutic potential of its inhibition. This in-depth understanding is crucial for the development of novel therapeutic strategies targeting oxidative DNA damage repair pathways in various diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. string-db.org [string-db.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. 8-Oxoguanine DNA glycosylase 1 selectively modulates ROS-responsive NF-κB targets through recruitment of MSK1 and phosphorylation of RelA/p65 at Ser276 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Whitepaper: TH5487 - A Novel Inhibitor of OGG1 with Therapeutic Potential in Oncology
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Increased levels of reactive oxygen species (ROS) and resultant oxidative DNA damage are hallmarks of many cancers.[1] This creates a dependency on specific DNA repair pathways, such as the Base Excision Repair (BER) pathway, for survival. 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the BER pathway, is responsible for recognizing and excising the common oxidative lesion 8-oxoguanine (8-oxoG).[2][3] TH5487 is a potent, selective, active-site inhibitor of OGG1.[3] By blocking OGG1, this compound leads to the accumulation of genomic 8-oxoG, which in turn causes replication stress, S-phase DNA damage, and ultimately, a selective anti-proliferative effect on cancer cells.[1][3][4] This whitepaper provides a technical overview of the mechanism of action of this compound, summarizes key preclinical data, details relevant experimental protocols, and explores its potential as a novel therapeutic agent in cancer research.
Introduction: Oxidative DNA Damage and the OGG1 Target
Genomic instability is a critical driver of carcinogenesis. Cancer cells often exhibit a state of lost redox homeostasis, leading to increased production of ROS and high levels of oxidative DNA damage.[1] One of the most abundant and mutagenic oxidative DNA lesions is 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG or 8-oxoG).[1][2][5] To cope with this damage, cancer cells become highly dependent on the BER pathway.[1]
OGG1 is the primary DNA glycosylase that initiates BER for 8-oxoG lesions.[3][4] It recognizes and excises the damaged base, creating an abasic site that is further processed by downstream BER enzymes to restore DNA integrity.[2] Given the elevated levels of oxidative DNA damage in tumors, targeting OGG1 presents a promising therapeutic strategy to exploit this cancer-specific vulnerability.[1] The inhibition of OGG1 is hypothesized to lead to a synthetic lethal interaction in cancer cells already burdened by high oxidative stress.[2]
Mechanism of Action of this compound
This compound is a competitive inhibitor that binds to the active site of OGG1, preventing the enzyme from engaging with its 8-oxoG substrate in the DNA.[1][5] This direct inhibition of OGG1's glycosylase activity disrupts the first step of BER for oxidative guanine (B1146940) lesions.
The key consequences of OGG1 inhibition by this compound include:
-
Accumulation of Genomic 8-oxoG: Treatment with this compound prevents the repair of 8-oxoG, leading to its accumulation in the genome.[3][4]
-
Impaired OGG1-Chromatin Dynamics: this compound impairs the binding of OGG1 to chromatin and reduces its recruitment to sites of DNA damage.[3]
-
Induction of Replication Stress: The persistence of 8-oxoG lesions interferes with DNA replication, causing replication stress, S-phase DNA damage, and the formation of DNA double-strand breaks.[1][3]
-
Selective Anti-proliferative Effects: this compound demonstrates selective toxicity towards cancer cells, which have higher intrinsic levels of ROS, while showing a more favorable therapeutic index for non-transformed cells.[1]
Preclinical Data Summary
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The efficacy, often measured as the half-maximal effective concentration (EC50), is particularly pronounced in cancer cells compared to non-transformed cell lines and primary cells, highlighting a favorable therapeutic window.[1]
| Cell Line Type | Example Cell Lines | Reported EC50 for this compound | Reference |
| Cancer Cell Lines | A3 (Hematological) | ~5-10 µM | [1] |
| U2OS (Osteosarcoma) | Proliferation arrested at 10 µM | [5] | |
| A549 (Lung Carcinoma) | Strong effect on BCRP at 10 µM | [5] | |
| Non-Transformed Cells | CD34+ Hematopoietic Stem Cells | > 20 µM (significantly higher than cancer lines) | [1] |
| Cord Blood (CD34- fraction) | > 20 µM (significantly higher than cancer lines) | [1] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | > 20 µM (significantly higher than cancer lines) | [1] |
Table 1: Comparative analysis of this compound EC50 values in cancer vs. non-transformed cells. Data is synthesized from published studies.[1]
In Vivo Data
In vivo studies have shown that this compound is well-tolerated and can effectively modulate inflammatory responses, a process also linked to OGG1 activity.[6] In mouse models of allergic airway inflammation, this compound treatment reduced inflammatory cell infiltration and the expression of pro-inflammatory mediators.[7][8][9]
| Animal Model | Condition | This compound Dosage and Administration | Key Outcomes | Reference |
| Mouse | TNFα-challenged lungs | 30 mg/kg, Intraperitoneal (IP) | Reduction in inflammatory mediators | [10] |
| Mouse | Ovalbumin-induced allergic asthma | 40 mg/kg, Intraperitoneal (IP) | Reduced airway hyperresponsiveness; Decreased immune cell infiltration | [7][9] |
Table 2: Summary of in vivo studies evaluating this compound.
Key Experimental Protocols
Cell Proliferation / Viability Assay (Resazurin-Based)
This protocol outlines a common method to determine the EC50 value of this compound in cultured cancer cells.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., U2OS, A549) in a 96-well clear-bottom black plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 100 µM down to 0.1 µM. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment:
-
Prepare a working solution of Resazurin (e.g., AlamarBlue) in pre-warmed culture medium.
-
Add 20 µL of the Resazurin solution to each well.
-
Incubate for 2-4 hours, protected from light.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the average of the vehicle-control wells to 100% viability and the no-cell control to 0% viability.
-
Plot the normalized viability against the log of the this compound concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50 value.[1]
-
Immunofluorescence Staining for 8-oxoG
This protocol is used to visualize the accumulation of oxidative DNA damage following this compound treatment.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with 10 µM this compound or DMSO for a specified time (e.g., 24 hours). To induce damage, cells can be co-treated or pre-treated with an oxidizing agent like KBrO3 (20 mM).[4]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against 8-oxoG.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount coverslips onto microscope slides and acquire images using a confocal microscope.
-
Quantification: Use image analysis software to measure the mean fluorescence intensity of the 8-oxoG signal within the nucleus of each cell.[4]
Off-Target Effects and Considerations
While this compound is a potent OGG1 inhibitor, recent studies have uncovered OGG1-independent off-target effects. This compound has been shown to inhibit the activity of ABCB1 (MDR1) and ABCG2 (BCRP) efflux pumps.[2][5] These transporters are often overexpressed in cancer cells and contribute to multidrug resistance.[5] While the inhibition of these pumps could be therapeutically beneficial by increasing the intracellular concentration of co-administered chemotherapeutics, it is a critical factor to consider when interpreting experimental results and designing combination therapies.[5] These findings underscore the importance of using OGG1 knockout cell lines as controls to distinguish between on-target and off-target effects.[5]
Conclusion and Future Directions
This compound represents a novel and promising tool for targeting the oxidative DNA damage response in cancer. Its mechanism of action—inhibiting OGG1 to induce replication stress—exploits a key vulnerability of cancer cells characterized by high levels of ROS.[1] Preclinical data confirms its selective anti-proliferative activity in cancer cells and demonstrates its potential as a therapeutic agent.[1]
Future research should focus on:
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to OGG1 inhibition.
-
Combination Therapies: Exploring synthetic lethal combinations of this compound with other agents, such as PARP inhibitors or radiotherapy, which also modulate DNA damage and repair.[2]
-
In Vivo Tumor Models: Rigorously evaluating the anti-tumor efficacy of this compound in a broader range of preclinical cancer models.
-
Refining Specificity: Investigating the structure-activity relationship of this compound to develop next-generation OGG1 inhibitors with improved specificity and minimized off-target effects.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. selleckchem.com [selleckchem.com]
TH5487: A Technical Guide to its Function in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway. Beyond its canonical role in DNA repair, OGG1 has emerged as a critical regulator of inflammatory gene expression. This technical guide provides an in-depth overview of the mechanism of action of this compound in modulating inflammatory responses. It details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and provides an overview of relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting OGG1 with this compound for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory processes contribute to a wide range of pathologies, including autoimmune diseases, neurodegenerative disorders, and cancer. A key molecular event in the initiation and propagation of inflammation is the production of reactive oxygen species (ROS), which can lead to oxidative DNA damage. One of the most common forms of this damage is the formation of 7,8-dihydro-8-oxoguanine (8-oxoG).
The DNA repair enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) is responsible for recognizing and excising 8-oxoG from DNA. However, recent research has unveiled a non-canonical function of OGG1 in directly promoting inflammatory gene expression.[1][2][3][4] this compound has been developed as a selective, active-site inhibitor of OGG1, and has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][5][6][7][8] This guide will explore the multifaceted role of this compound in tempering these inflammatory responses.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of OGG1.[5][9] It binds to the active site of the enzyme, preventing it from engaging with its 8-oxoG substrate within the DNA.[9][10] This inhibition of OGG1's DNA binding activity is the primary mechanism through which this compound exerts its anti-inflammatory effects.
Inhibition of Pro-inflammatory Gene Expression
Under conditions of oxidative stress, 8-oxoG lesions can accumulate in the promoter regions of pro-inflammatory genes.[1][2][3] OGG1, in its non-canonical role, binds to these 8-oxoG lesions and acts as a scaffold, facilitating the recruitment of transcription factors such as NF-κB.[2][3][8][11] This leads to the transcriptional activation of a cascade of inflammatory mediators, including cytokines and chemokines like TNF-α.[1][2]
This compound, by blocking the interaction of OGG1 with 8-oxoG, disrupts this entire process.[1][2] It prevents the recruitment of NF-κB to the promoters of pro-inflammatory genes, thereby suppressing their expression and reducing the subsequent inflammatory response.[2][8][11][12] This mechanism has been demonstrated to reduce the infiltration of immune cells, such as neutrophils and eosinophils, in in vivo models of lung inflammation.[6][7][11][12]
Figure 1: Signaling pathway of this compound-mediated inflammation suppression.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and effects of this compound from various preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 for OGG1 | 342 nM | Cell-free assay | [13] |
| IC50 for OGG1 | 0.800 ± 0.061 µM | Fluorescence-based assay with 8-oxo-Gua oligodeoxynucleotide | [14] |
| IC50 for 8-oxo-Gua excision | 1.6 µM | GC-MS/MS with isotope dilution | [15] |
| IC50 for FapyGua excision | 3.1 µM | GC-MS/MS with isotope dilution | [15] |
Table 2: Effects of this compound in In Vivo Models of Inflammation
| Model | Key Findings | Cytokine/Chemokine Changes | Reference |
| Acute Pulmonary Disease (mice) | Dampened inflammation. | Decreased TNF-α. | [1] |
| Allergic Airway Inflammation (mice) | Reduced immune cell recruitment, lower plasma IgE, decreased mucus accumulation, and reduced NF-κB activation. | Downregulation of Tnfrsf4, Arg1, Ccl12, and Ccl11; Upregulation of Bcl6. | [6][12] |
| Bleomycin-Induced Pulmonary Fibrosis (mice) | Decreased myofibroblast transition, reduced pro-inflammatory cytokine production, and less inflammatory cell infiltration. | Significant reduction in IL-9, eotaxin, MIP-1α, MIP-1β, IL-5, and KC in BALF. | [7][16][17] |
| Acute Pancreatitis (mice) | Significant reduction of inflammatory cell migration, edema formation, and tissue necrosis. | Decreased expression of several inflammatory cytokines. | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the function of this compound.
OGG1 Activity Assays
Several methods can be employed to measure the enzymatic activity of OGG1 and the inhibitory effect of this compound.
-
Fluorescence-Based Assay: This high-throughput method utilizes a DNA oligonucleotide substrate with a fluorophore and a quencher. Cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[18]
-
Gel-Based Assay: This assay involves incubating purified OGG1 with a radiolabeled or fluorescently-labeled DNA substrate containing an 8-oxoG lesion. The reaction products are then resolved on a denaturing polyacrylamide gel to visualize the cleavage activity of OGG1.[18]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This highly sensitive method can be used to quantify the excision of specific DNA lesions, such as 8-oxo-Gua and FapyGua, from genomic DNA.[14][15]
Figure 2: Generalized workflow for a fluorescence-based OGG1 activity assay.
Cell-Based Assays
-
Cell Culture and Treatment: Various cell lines, such as human small airway epithelial cells (hSAECs) or murine lung epithelial (MLE-12) cells, can be used.[19] Cells are typically stimulated with an inflammatory agent like TNF-α or lipopolysaccharide (LPS) in the presence or absence of this compound.[8][11]
-
Gene Expression Analysis (RT-qPCR): Following treatment, RNA is extracted, and reverse transcription-quantitative PCR (RT-qPCR) is performed to measure the mRNA levels of pro-inflammatory genes.[9]
-
Western Blotting: This technique is used to analyze the protein levels and phosphorylation status of key signaling molecules, such as NF-κB (p65 subunit).[12]
-
Chromatin Immunoprecipitation (ChIP): ChIP assays are employed to determine the binding of OGG1 and transcription factors like NF-κB to the promoter regions of target genes.[11]
In Vivo Models
-
Animal Models: Various mouse models are utilized to study the in vivo efficacy of this compound, including models of acute lung injury induced by LPS or TNF-α, allergic airway inflammation induced by ovalbumin (OVA), and pulmonary fibrosis induced by bleomycin.[1][6][7][8]
-
Drug Administration: this compound is typically administered via intraperitoneal (i.p.) injection.[20]
-
Analysis: Following the experimental period, various endpoints are assessed, including:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to analyze immune cell infiltration (e.g., neutrophils, eosinophils, macrophages) via flow cytometry or cytospins.[7][12]
-
Histology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) or other specific stains to assess tissue damage, inflammation, and fibrosis.[5]
-
Cytokine and Chemokine Profiling: Measurement of inflammatory mediators in BAL fluid, lung homogenates, or plasma using multiplex assays (e.g., Luminex) or ELISA.[7][12][16]
-
Figure 3: Example workflow for an in vivo allergic airway inflammation study.
Off-Target Effects and Considerations
While this compound is a selective inhibitor of OGG1, some studies have reported potential off-target effects. Notably, at higher concentrations, this compound has been shown to inhibit efflux pumps of the ABC transporter family, such as ABCB1 (MDR1) and ABCG2 (BCRP).[9] It is crucial for researchers to be aware of these potential off-target activities and to use appropriate controls and concentrations in their experiments to ensure that the observed effects are indeed mediated by the inhibition of OGG1.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for a wide range of inflammatory diseases by targeting the non-canonical, pro-inflammatory function of OGG1. Its ability to suppress the expression of key inflammatory mediators through the inhibition of OGG1-dependent transcription factor recruitment has been demonstrated in multiple preclinical models. The data summarized in this technical guide highlight the potential of this compound as a valuable research tool and a promising drug candidate.
Future research should continue to explore the therapeutic utility of this compound in other inflammatory conditions and further elucidate the intricacies of the OGG1-mediated inflammatory signaling pathway. Additionally, the development of second-generation OGG1 inhibitors with improved pharmacokinetic properties and an even more refined selectivity profile will be crucial for the clinical translation of this innovative anti-inflammatory approach.
References
- 1. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 2. Small-molecule inhibitor of OGG1 suppresses pro-inflammatory gene expression and inflammation - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pharmacological OGG1 inhibition decreases murine allergic airway inflammation [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. OGG1 inhibitor this compound alleviates allergic airway inflammation in mice | bioRxiv [biorxiv.org]
- 13. selleckchem.com [selleckchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
TH5487: A Technical Guide to its Attenuation of Proinflammatory Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of TH5487, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), and its profound effects on the expression of proinflammatory genes. This document provides a comprehensive overview of the core scientific principles, quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism of Action
Inflammation is intrinsically linked to oxidative stress, which leads to the generation of reactive oxygen species (ROS) that can damage cellular macromolecules, including DNA.[1][2] One of the most common oxidative DNA lesions is 8-oxo-7,8-dihydroguanine (8-oxoG).[2] The DNA repair enzyme OGG1 plays a dual role in the cell: it is responsible for recognizing and excising 8-oxoG as the first step in the base excision repair (BER) pathway, but it also functions as a critical mediator of inflammatory gene expression.[1][3]
Under conditions of oxidative stress, OGG1 binds to 8-oxoG lesions within the promoter regions of proinflammatory genes.[4] This binding event facilitates the recruitment of transcription factors, most notably nuclear factor-kappa B (NF-κB), to these promoters.[4][5] The assembly of this transcriptional machinery then drives the expression of a cascade of proinflammatory genes, including cytokines and chemokines, leading to an inflammatory response.[6][7]
This compound is a potent and selective, active-site inhibitor of OGG1.[1][8] It competitively binds to the active site of OGG1, thereby preventing the enzyme from recognizing and binding to its 8-oxoG substrate in the DNA.[1][8] By blocking this initial interaction, this compound effectively disrupts the recruitment of NF-κB and other downstream transcription factors to the promoters of proinflammatory genes.[4][5] This leads to a significant reduction in the expression of key inflammatory mediators, such as TNF-α, and a subsequent dampening of the inflammatory response.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting OGG1 and suppressing proinflammatory responses.
| Parameter | Value | Assay Condition | Reference |
| IC50 (OGG1 Inhibition) | 342 nM | In vitro enzyme activity assay | [9] |
| Animal Model | Treatment | Effect | Reference |
| Mice with TNFα- or LPS-induced acute pulmonary inflammation | Prophylactic intraperitoneal injection of this compound (8-30 mg/kg) | Dose-dependent reduction in pulmonary neutrophil count. | [9] |
| Mice with OVA-induced allergic airway inflammation | Intraperitoneal injection of this compound (40 mg/kg) before each challenge | Significant decrease in eosinophil and other immune cell recruitment to the lungs. | [10] |
| Mice with bleomycin-induced pulmonary fibrosis | Intraperitoneal this compound | Reduced pro-inflammatory cytokine production and inflammatory cell infiltration. | [11] |
| Cytokine/Chemokine | Effect of this compound Treatment | Experimental Model | Reference |
| TNF-α | Decreased expression | TNFα- and LPS-induced inflammation models | [1] |
| IL-5 | Significantly reduced levels in BALF and plasma | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| Eotaxin | Significantly reduced levels in BALF and plasma | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| MIP-1α | Significantly reduced levels in BALF and lung homogenate | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| MIP-1β | Significantly reduced levels in BALF and plasma | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| KC (CXCL1) | Significantly reduced levels in BALF and lung homogenate | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| IL-6 | Significantly reduced levels in lung homogenate | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| IL-9 | Significantly reduced levels in BALF | Bleomycin-induced pulmonary fibrosis in mice | [6] |
| Arg1, Mcp1, Ccl11 | Downregulation of gene expression | OVA-induced allergic airway inflammation in mice | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on proinflammatory gene expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including murine lung epithelial (MLE-12) cells or human small airway epithelial cells (hSAEC). For cancer-related studies, cell lines such as U2OS (human osteosarcoma) are often utilized.[9][12]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI, DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[13]
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] The final concentration of DMSO in the cell culture medium should be kept low (e.g., ≤ 0.1%) to avoid off-target effects.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).
-
To induce an inflammatory response, cells can be co-treated with an inflammatory stimulus such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). A typical treatment involves a 1-hour pre-treatment with this compound (e.g., 5 µM) followed by the addition of TNF-α or LPS for a specified duration.[9]
-
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation:
-
After treatment, aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.[14]
-
Transfer the cell lysate to a microcentrifuge tube and proceed with RNA isolation according to the manufacturer's protocol for the chosen method (e.g., TRIzol-chloroform extraction followed by isopropanol (B130326) precipitation or using a column-based kit).[7][14]
-
Resuspend the purified RNA pellet in RNase-free water.
-
-
cDNA Synthesis:
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random primers or oligo(dT) primers, following the manufacturer's instructions.[7]
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).[3]
-
Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH).[15]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Probe Preparation:
-
Synthesize or purchase complementary single-stranded oligonucleotides containing the consensus binding site for the transcription factor of interest (e.g., NF-κB) and a region with an 8-oxoG lesion.
-
Label one of the oligonucleotides with a non-radioactive tag, such as a fluorescent dye (e.g., IRDye) or biotin.[5]
-
Anneal the labeled and unlabeled oligonucleotides to create a double-stranded DNA probe.
-
-
Nuclear Extract Preparation:
-
Culture and treat cells as described in section 3.1.
-
Harvest the cells and prepare nuclear extracts using a commercially available kit or a standard laboratory protocol involving hypotonic lysis and high-salt extraction of nuclear proteins.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the nuclear extract, the labeled DNA probe, and a binding buffer containing poly(dI-dC) to reduce non-specific binding.
-
For competition assays, add an excess of unlabeled probe (specific competitor) or a non-specific probe to the reaction mixture before adding the labeled probe.
-
To test the effect of this compound, the inhibitor can be added to the binding reaction at various concentrations.
-
Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.[16]
-
-
Electrophoresis and Detection:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes.
-
Detect the labeled probe using an appropriate imaging system (e.g., an infrared imager for fluorescently labeled probes or chemiluminescence detection for biotin-labeled probes).[5]
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sintef.no [sintef.no]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. ld.ru [ld.ru]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 15. mcgill.ca [mcgill.ca]
- 16. researchgate.net [researchgate.net]
TH5487: A Novel OGG1 Inhibitor with Therapeutic Potential in Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by progressive neuronal loss and debilitating clinical symptoms. A growing body of evidence implicates oxidative stress and subsequent DNA damage as key contributors to the pathology of these disorders. 8-oxoguanine (8-oxoG), a primary product of oxidative DNA damage, accumulates in the brains of patients with neurodegenerative conditions. The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase 1) is the primary enzyme responsible for excising 8-oxoG, initiating the base excision repair (BER) pathway. While crucial for maintaining genomic integrity, recent studies suggest that OGG1 activity can also drive pro-inflammatory signaling. TH5487, a potent and selective small-molecule inhibitor of OGG1, has emerged as a promising therapeutic candidate. By blocking OGG1's enzymatic activity, this compound not only prevents the repair of 8-oxoG but also modulates inflammatory responses, offering a dual mechanism of action with significant implications for neurodegenerative disease studies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in neurodegeneration research, complete with experimental protocols and data presentation.
Introduction: The Role of OGG1 in Neurodegeneration
Oxidative stress is a central feature of neurodegenerative diseases, leading to the generation of reactive oxygen species (ROS) that damage cellular components, including DNA. The guanine (B1146940) base is particularly susceptible to oxidation, resulting in the formation of 8-oxoG. Accumulation of 8-oxoG in neuronal cells can lead to mutations and cellular dysfunction.
OGG1 is the primary enzyme that recognizes and removes 8-oxoG from DNA, initiating the BER pathway.[1] While this repair process is essential for preventing mutations, the activity of OGG1 has also been linked to the activation of pro-inflammatory signaling pathways, notably the NF-κB pathway. In the context of chronic neuroinflammation, a hallmark of many neurodegenerative diseases, the dual role of OGG1 makes it a compelling therapeutic target. Reduced OGG1 activity has been associated with an increased risk for several neurodegenerative diseases, including Alzheimer's disease.[2][3]
This compound: A Selective OGG1 Inhibitor
This compound is a potent and selective active-site inhibitor of OGG1.[4] It functions by competing with 8-oxoG for binding to the active site of the OGG1 enzyme, thereby preventing the initiation of the BER pathway.[2] This inhibition leads to the accumulation of genomic 8-oxoG lesions.[5][6] Beyond its role in DNA repair, OGG1 inhibition by this compound has been shown to suppress pro-inflammatory gene expression.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 342 nM | Recombinant human OGG1 | [4] |
| In Vivo Efficacy (Anti-inflammatory) | 8-30 mg/kg (i.p.) | Mouse model of TNFα-induced lung inflammation | [7] |
| In Vivo Efficacy (Anti-inflammatory) | 40 mg/kg (i.p.) | Mouse model of ovalbumin-induced allergic airway inflammation | [8] |
Implications for Neurodegenerative Disease Studies
The therapeutic potential of this compound in neurodegenerative diseases stems from its dual mechanism of action:
-
Modulation of Neuroinflammation: Chronic activation of microglia, the resident immune cells of the central nervous system, is a key driver of neuroinflammation. Activated microglia release pro-inflammatory cytokines, contributing to neuronal damage. OGG1 activity is implicated in the activation of NF-κB, a central regulator of inflammatory gene expression. By inhibiting OGG1, this compound can potentially dampen microglial activation and reduce the production of inflammatory mediators, thereby protecting neurons from inflammatory damage.
-
Induction of Synthetic Lethality in Proliferating Glial Cells: While neurons are post-mitotic, glial cells such as astrocytes and microglia can proliferate in response to injury or inflammation. The accumulation of unrepaired 8-oxoG due to OGG1 inhibition may be particularly toxic to these dividing cells, potentially leading to a "synthetic lethality" effect that could help to control gliosis, a common feature of neurodegenerative diseases.
Proposed Experimental Workflow for Preclinical Evaluation
The following workflow outlines a potential strategy for evaluating the efficacy of this compound in a preclinical model of neurodegenerative disease (e.g., a mouse model of Alzheimer's disease).
Detailed Experimental Protocols
OGG1 Inhibition Assay (In Vitro)
This protocol is adapted from commercially available OGG1 activity assay kits.[1][9]
Objective: To determine the inhibitory effect of this compound on OGG1 enzymatic activity.
Materials:
-
Recombinant human OGG1 enzyme
-
This compound (dissolved in DMSO)
-
Fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add recombinant OGG1 enzyme to each well.
-
Add the this compound dilutions or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent 8-oxoG substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percentage of OGG1 inhibition for each this compound concentration and determine the IC50 value.
Quantification of 8-oxoG in Brain Tissue
This protocol outlines a method for quantifying 8-oxoG levels in brain tissue from this compound-treated animals.[6][10]
Objective: To assess the in vivo target engagement of this compound by measuring the accumulation of 8-oxoG.
Materials:
-
Brain tissue homogenates from this compound-treated and vehicle-treated animals
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
8-oxo-dG and dG standards
Procedure:
-
Extract genomic DNA from brain tissue homogenates using a commercial kit.
-
Digest the DNA to single nucleosides by incubating with nuclease P1 followed by alkaline phosphatase.
-
Analyze the digested samples by LC-MS/MS to quantify the levels of 8-oxo-dG and deoxyguanosine (dG).
-
Calculate the ratio of 8-oxo-dG to 106 dG to normalize for the amount of DNA analyzed.
-
Compare the 8-oxo-dG levels between this compound-treated and vehicle-treated groups.
Signaling Pathways
OGG1-Mediated NF-κB Activation
The inhibition of OGG1 by this compound is proposed to suppress neuroinflammation by interfering with the NF-κB signaling pathway. The following diagram illustrates the putative mechanism.
Future Directions and Considerations
While this compound presents a promising therapeutic strategy for neurodegenerative diseases, several key questions remain to be addressed:
-
Blood-Brain Barrier Permeability: The ability of this compound to cross the blood-brain barrier is a critical determinant of its therapeutic efficacy for CNS disorders. Future studies should focus on quantifying the brain penetration of this compound.
-
Efficacy in Neurodegenerative Disease Models: The direct evaluation of this compound in various animal models of neurodegeneration is essential to validate its therapeutic potential.
-
Long-term Safety: The long-term consequences of chronic OGG1 inhibition need to be carefully assessed to ensure the safety of this therapeutic approach.
-
Off-Target Effects: While this compound is reported to be a selective OGG1 inhibitor, comprehensive off-target profiling is necessary to identify any potential unintended interactions.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of neurodegenerative diseases. Its ability to inhibit OGG1 and modulate neuroinflammatory pathways offers a unique and targeted approach to address the underlying pathology of these devastating disorders. The experimental frameworks and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound in the field of neurodegeneration. Continued investigation into its efficacy, safety, and mechanism of action in relevant preclinical models will be crucial for its translation into the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of oxidized guanine, 8-oxoguanine, in mitochondrial DNA by immunofluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Age-Dependent Accumulation of 8-Oxoguanine in the DNA and RNA in Various Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]
The OGG1 Inhibitor TH5487: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. Beyond its canonical role in DNA repair, OGG1 has emerged as a critical modulator of inflammatory gene expression. This compound, by competitively binding to the active site of OGG1, not only disrupts the repair of oxidative DNA damage but also abrogates the downstream signaling cascades that drive inflammation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular and cellular mechanisms of action of this compound. Detailed experimental protocols for key assays and visualizations of the involved signaling pathways are presented to facilitate further research and drug development efforts targeting OGG1.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the chemical formula C19H18BrIN4O2. Its structure features a piperidine (B6355638) carboxamide core linking a bromo-benzimidazolone moiety and an iodophenyl group. The systematic IUPAC name is 4-(4-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C19H18BrIN4O2 | [2] |
| Molecular Weight | 541.18 g/mol | [2] |
| CAS Number | 2304947-71-3 | [2] |
| SMILES | C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | [2] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Rotatable Bonds | 4 | [3] |
| Topological Polar Surface Area | 70.13 Ų | [3] |
| XLogP3 | 3.86 | [3] |
| Solubility | Soluble in DMSO | [1][2] |
Pharmacological Properties
This compound is a highly selective inhibitor of OGG1, demonstrating potent activity in both biochemical and cellular assays. Its primary mechanism is the competitive inhibition of the OGG1 active site, thereby preventing the recognition and excision of 8-oxoG lesions in DNA.[4]
Table 2: Pharmacological Data for this compound
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 (OGG1) | 342 nM | Cell-free assay | [2][4] |
| Cellular Potency | Effective at 5-10 µM in various cell lines | Cell-based assays | [2] |
| In Vivo Efficacy | 8-40 mg/kg (intraperitoneal injection) in mice | Mouse models of inflammation | [2][5][6] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the direct inhibition of OGG1, which has two major downstream consequences: the impairment of DNA repair and the modulation of inflammatory signaling pathways.
Inhibition of OGG1-Mediated DNA Repair
Under conditions of oxidative stress, reactive oxygen species (ROS) can damage DNA, leading to the formation of lesions such as 8-oxoG. OGG1 is the primary enzyme responsible for recognizing and removing this lesion, initiating the BER pathway. This compound binds to the active site of OGG1, preventing it from accessing its substrate.[4] This leads to an accumulation of 8-oxoG in the genome, which can result in replication stress and, in cancer cells, lead to cell death.[7]
Modulation of Inflammatory Signaling
Recent studies have revealed a non-canonical role for OGG1 in transcriptional regulation, particularly in inflammation. OGG1 can act as a scaffold protein, recruiting transcription factors like NF-κB to the promoters of pro-inflammatory genes.[8] this compound, by inhibiting OGG1, prevents this recruitment and thereby suppresses the expression of inflammatory cytokines and chemokines.[4]
Furthermore, OGG1, when bound to its product 8-oxoG, can act as a guanine (B1146940) nucleotide exchange factor (GEF) for Ras family GTPases, leading to their activation and the subsequent stimulation of downstream pro-inflammatory signaling cascades like the MAPK pathway.[9][10] By blocking OGG1's interaction with DNA and potentially with free 8-oxoG, this compound can attenuate this signaling axis.
References
- 1. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for detecting chromatin dynamics and screening chromatin relaxer by FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of ras signaling pathway by 8-oxoguanine DNA glycosylase bound to its excision product, 8-oxoguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TH5487 in U2OS Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common forms of oxidative DNA damage.[3][4] By inhibiting OGG1, this compound prevents the repair of 8-oxoG lesions, leading to their accumulation in the genome.[4][5] This targeted inhibition of DNA repair has significant implications for cancer therapy, as cancer cells often exhibit increased levels of reactive oxygen species (ROS) and a corresponding reliance on DNA repair pathways for survival.[3] The human osteosarcoma cell line, U2OS, is a widely used model system for studying DNA damage and repair, making it a relevant context for evaluating the effects of OGG1 inhibition by this compound.
These application notes provide a standard protocol for the use of this compound in U2OS cell culture, including methodologies for assessing its biological effects.
Mechanism of Action
This compound functions as a competitive inhibitor that binds to the active site of OGG1, thereby preventing its association with its DNA substrate, 8-oxoG.[1][6] This inhibition of OGG1's glycosylase activity blocks the initial step of BER for 8-oxoG lesions.[4] Consequently, treatment of cells with this compound leads to an accumulation of genomic 8-oxoG, impairs the recruitment of OGG1 to sites of DNA damage, and alters its chromatin dynamics.[3][4] Interestingly, by preventing the incision of DNA at the site of the lesion, this compound has been shown to reduce the formation of DNA double-strand breaks that can arise from the processing of these repair intermediates in oxidatively stressed cells.[4]
Signaling Pathway of OGG1 Inhibition by this compound
Caption: Mechanism of this compound action on the OGG1-mediated base excision repair pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| IC50 | 342 nM | Cell-free assay | In vitro half-maximal inhibitory concentration against OGG1. | [1][2] |
| Working Concentration | 1 - 10 µM | U2OS | Effective concentration for inducing 8-oxoG accumulation and observing effects on protein dynamics. | [5][6][7] |
| Treatment Time | 1 - 6 hours | U2OS | Sufficient time to observe effects on DNA repair and protein recruitment. Longer times can be used for cell viability assays. | [6][8] |
Experimental Protocols
U2OS Cell Culture
A standard protocol for the culture of U2OS cells is essential for reproducible results.
-
Growth Medium: DMEM (GIBCO #11960) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.[9]
-
Subculturing:
-
Aspirate the growth medium.
-
Wash the cell monolayer with PBS (without Ca2+/Mg2+).
-
Add 0.05% Trypsin-EDTA solution and incubate at 37°C until cells detach.[9]
-
Neutralize the trypsin with fresh growth medium and collect the cells in a centrifuge tube.
-
Centrifuge at 1500 rpm for 5 minutes.[9]
-
Resuspend the cell pellet in fresh growth medium and seed into new culture vessels at a ratio of 1:4 to 1:6.[9]
-
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
Working Dilution: On the day of the experiment, dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
General Experimental Workflow for this compound Treatment
Caption: A generalized workflow for treating U2OS cells with this compound before analysis.
Immunofluorescence Staining for 8-oxoG Accumulation
This protocol allows for the visualization and quantification of oxidative DNA damage.
-
Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate and allow them to attach overnight.
-
Induce Oxidative Stress: Treat cells with an oxidizing agent such as 20 mM potassium bromate (B103136) (KBrO₃) for 1 hour to induce 8-oxoG lesions.[5]
-
This compound Treatment: Remove the KBrO₃-containing medium, wash with PBS, and add fresh medium containing either 10 µM this compound or 0.1% DMSO (vehicle control).[5]
-
Recovery: Allow the cells to recover for a specified time course (e.g., 0, 1, 2, 4 hours) to assess repair kinetics.[5]
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against 8-oxoG overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI or Hoechst 33342 and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a confocal or fluorescence microscope. The fluorescence intensity of the 8-oxoG signal can be quantified using image analysis software.
Cell Viability Assay (Resazurin Assay)
This assay assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add Resazurin solution to each well to a final concentration of 0.01 mg/mL and incubate for 2-6 hours at 37°C.[6]
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm using a plate reader.[6]
-
Data Analysis: The fluorescence signal is proportional to the number of viable, metabolically active cells. Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Analysis of Protein Dynamics via Laser Microirradiation
This advanced technique allows for the real-time visualization of protein recruitment to sites of DNA damage. It is particularly useful for studying the effect of this compound on the recruitment of OGG1 and other DNA repair proteins.
-
Cell Seeding: Seed U2OS cells stably expressing a fluorescently tagged protein of interest (e.g., OGG1-GFP, NEIL1-GFP) on glass-bottom dishes (e.g., Ibidi µ-dish).[3][6]
-
Sensitization: Pre-sensitize the cells with Hoechst dye.[6][8]
-
This compound Treatment: Treat the cells with 10 µM this compound or 0.1% DMSO for 1 hour.[6][8]
-
Laser Microirradiation: Use a 405 nm laser to induce localized DNA damage in a defined region of the nucleus.[6][8]
-
Time-Lapse Imaging: Acquire a time-lapse series of fluorescent images to monitor the accumulation of the fluorescently tagged protein at the site of damage.
-
Data Analysis: Quantify the fluorescence intensity at the damage site over time to determine the recruitment kinetics.
Off-Target Effects
It is important for researchers to be aware of potential off-target effects of this compound. Recent studies have suggested that at higher concentrations, this compound may inhibit efflux pumps like ABCB1 (MDR1) and ABCG2 (BCRP), which could potentiate the effects of chemotherapeutic drugs that are substrates of these transporters.[11] These effects appeared to be independent of OGG1.[11]
Conclusion
This compound is a valuable tool for studying the role of OGG1 in DNA repair and other cellular processes. The protocols outlined above provide a framework for investigating the effects of this compound in U2OS cells. Careful experimental design, including appropriate controls and consideration of potential off-target effects, is crucial for obtaining reliable and interpretable results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encodeproject.org [encodeproject.org]
- 10. elabscience.com [elabscience.com]
- 11. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
Determining the Optimal Concentration of TH5487 for Jurkat Cell Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of TH5487, a potent OGG1 inhibitor, for experiments using the Jurkat human T lymphocyte cell line. As the ideal concentration can vary based on the specific experimental endpoint (e.g., target engagement, pathway modulation, apoptosis induction), a systematic approach is recommended. This document outlines key experiments and detailed protocols to establish an effective and minimally cytotoxic concentration range for your studies.
Introduction to this compound and Jurkat Cells
This compound is a selective, active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway that removes oxidized guanine (B1146940) lesions (8-oxoG) from DNA.[1][2] By inhibiting OGG1, this compound can modulate cellular responses to oxidative stress and inflammation. The Jurkat cell line, derived from a human T-cell leukemia, is a widely used in vitro model for studying T-cell signaling, activation, and apoptosis.[3][4][5][6] Determining the precise concentration of this compound is critical to ensure specific inhibition of OGG1 without inducing off-target effects or significant cytotoxicity.
Recommended Experimental Workflow
To determine the optimal this compound concentration, a tiered experimental approach is advised. This workflow starts with assessing cytotoxicity to establish a safe concentration range, followed by assays to confirm target engagement and measure downstream functional effects.
Caption: A stepwise approach to determine the optimal this compound concentration.
Quantitative Data Summary
The following table summarizes suggested starting concentrations for this compound in various assays based on available literature for other cell types and general practices. The optimal concentrations for Jurkat cells should be determined empirically using the protocols provided below.
| Experiment | Suggested Concentration Range | Incubation Time | Key Readout | Reference for Similar Compounds/Assays |
| Cell Viability Assay | 0.1 µM - 100 µM | 24 - 72 hours | CC50 (50% Cytotoxic Concentration) | [7][8][9] |
| Cellular Thermal Shift Assay (CETSA) | 1 µM - 20 µM | 1 - 4 hours | Thermal stabilization of OGG1 | [10][11][12] |
| Western Blotting | 0.5 µM - 10 µM | 1 - 24 hours | Modulation of downstream proteins | [1][13] |
| Apoptosis Assay | 1 µM - 50 µM | 12 - 48 hours | Percentage of apoptotic cells | [7][14][15][16][17] |
Experimental Protocols
Jurkat Cell Culture
It is essential to maintain a healthy and consistent Jurkat cell culture for reproducible results.
-
Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS).
-
Cell Density: Maintain cultures between 1 x 10^5 and 2 x 10^6 viable cells/mL.[4]
-
Subculturing: Add fresh medium every 2 to 3 days to maintain the recommended cell density.
-
Viability Check: Ensure cell viability is >95% using Trypan Blue exclusion before starting any experiment.[9]
Protocol: Cell Viability/Cytotoxicity Assay
This assay is the first step to determine the concentration range of this compound that is non-toxic to Jurkat cells.
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is 0.2 µM to 200 µM (this will result in a final concentration of 0.1 µM to 100 µM).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add a viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's instructions and measure the absorbance.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration) for each time point.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to its target protein, OGG1, in intact cells.[10][11][12][18][19]
-
Cell Preparation: Harvest Jurkat cells and resuspend them in fresh culture medium to a density of 2 x 10^6 cells/mL.
-
Compound Treatment: Treat cells with various non-toxic concentrations of this compound (determined from the viability assay) and a vehicle control. A suggested range is 1 µM to 20 µM. Incubate for 1-4 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody against OGG1.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol: Western Blot for Downstream Signaling
This protocol can be adapted to analyze proteins downstream of OGG1 activity or other relevant signaling pathways.
-
Cell Treatment: Seed Jurkat cells and treat with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for a specified time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., against a downstream target of OGG1) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the extent to which this compound induces apoptosis in Jurkat cells.
-
Cell Treatment: Seed Jurkat cells and treat with various concentrations of this compound for 12 to 48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect the cells, including any floating cells in the supernatant.
-
Staining:
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
OGG1 Signaling and this compound Inhibition
The following diagram illustrates the role of OGG1 in repairing oxidative DNA damage and the point of inhibition by this compound.
Caption: this compound inhibits OGG1, preventing the repair of 8-oxoG lesions.
By following these protocols and the suggested experimental workflow, researchers can systematically determine the optimal concentration of this compound for their specific Jurkat cell experiments, ensuring reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Jurkat E6.1 Cells [cytion.com]
- 5. Jurkat E6.1 Cell Line: Unveiling Immune System Mysteries [cytion.com]
- 6. Jurkat Cells | Cell Lines | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Anticancer Activity of Lesbicoumestan in Jurkat Cells via Inhibition of Oxidative Stress-Mediated Apoptosis and MALT1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 15. dp.univr.it [dp.univr.it]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
TH5487 solubility and preparation in DMSO for in vitro assays.
These application notes provide detailed protocols and guidelines for the solubility, preparation, and use of the OGG1 inhibitor, TH5487, in various in vitro research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), with an IC50 of approximately 342 nM.[1][2][3] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[4][5] Beyond its canonical role in DNA repair, OGG1 also functions as a modulator of gene expression.[4][5] this compound exerts its effects by binding to the active site of OGG1, preventing it from engaging with its DNA substrate.[2][5] This inhibition of OGG1 activity not only halts DNA repair but also suppresses the expression of proinflammatory genes by interfering with the assembly of transcription factors such as NF-κB.[2][4][5][6]
Solubility of this compound in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments. It is important to use fresh, anhydrous DMSO to ensure maximum solubility, as moisture can reduce it.[1]
Table 1: Solubility of this compound in DMSO
| Supplier | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Selleck Chemicals | 10 mg/mL | 18.47 mM | Standard solubility. |
| Selleck Chemicals | 60 mg/mL | 110.86 mM | Achieved with warming to 50°C and ultrasonication. |
| TargetMol | 45 mg/mL | 83.15 mM | Sonication is recommended. |
Molecular Weight of this compound: 541.18 g/mol [1]
Preparation of this compound Stock and Working Solutions for in vitro Assays
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for higher concentrations)
Protocol for Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.541 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 100 µL of DMSO to 0.541 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 50°C) or brief sonication can be used to aid dissolution, especially for higher concentrations.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1]
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution must be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain a low final concentration of DMSO in the culture medium (typically below 0.5%, and ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7][8][9]
-
Serial Dilution in DMSO (if necessary): To avoid precipitation of the compound when diluting in an aqueous medium, it is recommended to perform initial serial dilutions of the concentrated stock solution in DMSO.[10]
-
Final Dilution in Culture Medium: Add the appropriate volume of the DMSO stock (or diluted DMSO solution) to the pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium). This results in a final DMSO concentration of 0.1%.
-
Mixing and Application: Gently mix the working solution by pipetting or inverting the tube. Add the working solution to your cell cultures immediately.
-
Solvent Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the compound-treated cells.[11]
Experimental Protocols
The following are example protocols for common in vitro assays using this compound. Researchers should optimize the protocols for their specific cell lines and experimental conditions.
Cell Viability/Cytotoxicity Assay (e.g., MTT or Resazurin Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate overnight.
-
Compound Treatment: Prepare a series of this compound working solutions at different concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) by diluting the stock solution in culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Incubation: Remove the old medium from the cells and add the this compound working solutions. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Gene Expression Analysis of Proinflammatory Cytokines (qPCR)
This protocol assesses the ability of this compound to suppress the expression of proinflammatory genes.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Pre-treat the cells with this compound (e.g., 5 µM) for 1 hour.[2]
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent such as TNFα or LPS to the culture medium and incubate for a specified time (e.g., 4-6 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the proinflammatory genes of interest (e.g., IL-6, TNFα, CCL2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathway and Workflow Diagrams
This compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. researchgate.net [researchgate.net]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Application of TH5487 in studying DNA repair kinetics.
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway.[1][2] OGG1 is responsible for the recognition and excision of the mutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[3][4][5] By inhibiting OGG1, this compound serves as a critical tool for studying the kinetics of DNA repair, cellular responses to oxidative stress, and for exploring potential therapeutic strategies in cancer and inflammatory diseases.[5][6][7][8] This document provides detailed application notes and protocols for utilizing this compound in DNA repair studies.
Mechanism of Action
This compound acts as an active-site inhibitor of OGG1, with an IC50 of 342 nM.[1][2] It competitively binds to the active site of OGG1, preventing it from recognizing and binding to its substrate, 8-oxoG, within the DNA.[6] This inhibition of OGG1's glycosylase activity leads to the accumulation of 8-oxoG lesions in the genome.[3][9] Consequently, the initiation of the BER pathway for this specific lesion is blocked.[10] Furthermore, this compound has been shown to alter the chromatin dynamics of OGG1, impairing its recruitment to sites of DNA damage and reducing its retention on damaged chromatin.[3][9][11]
Data Presentation
Table 1: In Vitro and In Cellulo Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| OGG1 IC50 | 342 nM | In vitro assay | [1][2] |
| Effect on 8-oxoG Levels | Significant increase | U2OS, A3 cells | [4][9] |
| OGG1-Chromatin Binding | Reduced | U2OS cells | [3][11] |
| OGG1 Recruitment to Damage | Lowered | U2OS cells | [3][9] |
| Induction of DNA Strand Breaks | Reduced upon oxidative stress | U2OS cells | [3] |
Table 2: Cellular Effects of this compound Treatment
| Endpoint | Observation | Cell Line | Concentration & Time | Reference |
| Genomic 8-oxoG Accumulation | ~50% increase in OGG1 substrates | A3 cells | 10 µM, 72h | [4] |
| Phosphorylated H2AX (γH2AX) | Increased levels | A3 cells | 10 µM, 24-72h | [4] |
| Replication Fork Speed | Reduced | A3 cells | 10 µM, 48-72h | [4] |
| Proliferation | Arrested | Cancer cells | Not specified | [5] |
Experimental Protocols
Quantification of Genomic 8-oxoG Lesions
This protocol is for measuring the accumulation of 8-oxoG in genomic DNA following this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (e.g., from Selleck Chemicals or MedchemExpress)
-
Potassium bromate (B103136) (KBrO3) as an oxidizing agent (positive control)
-
DNA extraction kit
-
LC-MS/MS system
Protocol:
-
Seed cells (e.g., A3 or U2OS) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., 0.1% DMSO). For a positive control for 8-oxoG induction, treat cells with 20 mM KBrO3 for 1 hour.[4][9]
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the amount of genomic 8-oxoG using a sensitive method like LC-MS/MS.[4]
-
Analyze the data to determine the fold-change in 8-oxoG levels in this compound-treated cells compared to the vehicle control.
OGG1-Modified Comet Assay
This assay measures DNA strand breaks and OGG1-specific lesions.
Materials:
-
CometAssay® Kit (or equivalent)
-
Recombinant OGG1 enzyme
-
This compound
-
Microscope with fluorescence imaging capabilities
-
Comet scoring software
Protocol:
-
Treat cells (e.g., A3) with 10 µM this compound for 72 hours.[4]
-
Harvest and resuspend the cells in ice-cold PBS.
-
Embed the cells in low-melting-point agarose (B213101) on a CometSlide™.
-
Lyse the cells in a lysis solution.
-
Wash the slides and treat with recombinant OGG1 enzyme to create nicks at the sites of 8-oxoG.
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize and capture images of the comets using a fluorescence microscope.
-
Quantify the tail moment using comet scoring software to assess the level of DNA damage. An increased tail moment in the OGG1-treated samples indicates a higher level of 8-oxoG.[4]
OGG1 Recruitment to Laser-Induced DNA Damage
This protocol visualizes the effect of this compound on the recruitment of OGG1 to sites of DNA damage.
Materials:
-
U2OS cells stably expressing GFP-tagged OGG1
-
Confocal microscope equipped with a 405 nm laser for micro-irradiation
-
This compound
-
Hoechst 33342 (for pre-sensitization)
Protocol:
-
Seed U2OS-OGG1-GFP cells on glass-bottom dishes.
-
Treat the cells with 10 µM this compound or vehicle (0.1% DMSO) for 1 hour.[12]
-
Pre-sensitize the cells with Hoechst 33342.
-
Induce localized DNA damage by irradiating a small nuclear region with a 405 nm laser using the confocal microscope.
-
Acquire time-lapse images of the GFP signal at the site of damage immediately before and after irradiation at defined intervals.
-
Measure the fluorescence intensity at the damaged region over time and normalize it to the pre-bleach intensity.
-
Compare the recruitment kinetics of OGG1-GFP in this compound-treated cells versus control cells. A reduction in the accumulation of the GFP signal at the damage site indicates impaired recruitment.[3][9]
Visualizations
Caption: Inhibition of the Base Excision Repair pathway by this compound.
Caption: General workflow for studying DNA repair kinetics with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the DNA repair enzymes MTH1 and OGG1 as a novel approach to treat inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Measuring 8-oxoG Accumulation After TH5487 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway.[1][2] OGG1 is responsible for the recognition and removal of 8-oxo-7,8-dihydroguanine (8-oxoG), one of the most common oxidative DNA lesions.[1][3] By inhibiting OGG1, this compound treatment is expected to lead to the accumulation of 8-oxoG within the genome. This accumulation of 8-oxoG can have significant downstream cellular consequences, including modulation of inflammatory signaling pathways and induction of replication stress, making it a valuable tool for studying oxidative DNA damage and a potential therapeutic agent.[4][5]
These application notes provide detailed protocols for the accurate measurement of 8-oxoG accumulation in cultured cells following treatment with this compound. The described methods include immunofluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assay (ELISA), providing researchers with a comprehensive toolkit to quantify this critical biomarker of oxidative stress.
Data Presentation: Quantitative Analysis of 8-oxoG Accumulation
The following tables summarize quantitative data on 8-oxoG accumulation following this compound treatment from various studies. These tables are intended to provide a reference for expected outcomes and to aid in experimental design.
Table 1: 8-oxoG Accumulation Measured by Immunofluorescence
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in 8-oxoG (approx.) | Reference |
| U2OS | 10 µM | 1, 2, 4, 8 hours (post-KBrO3) | Time-dependent increase in fluorescence intensity | [6] |
| U2OS | 10 µM | 72 hours | Not explicitly quantified as fold increase, but significant increase in 8-oxoG lesions observed | [3] |
Table 2: 8-oxoG Accumulation Measured by LC-MS/MS
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in 8-oxodG (approx.) | Reference |
| A3 | 10 µM | 24, 48, 72 hours | Minor increase compared to KBrO3 control | [1] |
Table 3: OGG1-Modified Comet Assay for OGG1 Substrate Lesions
| Cell Line | This compound Concentration | Treatment Duration | Increase in OGG1-Induced Tail Moment | Reference |
| A3 | 10 µM | 72 hours | ~50% increase | [1] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Effects
This compound inhibits the repair of 8-oxoG by binding to the active site of OGG1. This leads to an accumulation of 8-oxoG in the genome, which can modulate gene expression, particularly of pro-inflammatory genes, and induce replication stress.
Caption: Mechanism of this compound action leading to 8-oxoG accumulation.
General Experimental Workflow for Measuring 8-oxoG
The following diagram outlines the general workflow for measuring 8-oxoG accumulation in cultured cells after this compound treatment.
Caption: General workflow for measuring 8-oxoG accumulation.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for 8-oxoG
This protocol details the in situ detection of 8-oxoG in cultured cells using immunofluorescence microscopy.
Materials:
-
Cultured cells seeded on coverslips or in imaging-compatible plates
-
This compound (e.g., 10 µM)
-
Positive control (optional, e.g., 20 mM KBrO₃ for 1 hour)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.2% Triton X-100 in PBS
-
Denaturation solution: 2N HCl
-
Neutralization solution: 0.1 M sodium borate (B1201080) buffer, pH 8.5
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody: Anti-8-oxoG antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips or imaging plates to achieve 60-70% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle control (e.g., DMSO) and an optional positive control.
-
-
Fixation:
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
DNA Denaturation and Neutralization:
-
Incubate cells with 2N HCl for 10-30 minutes at room temperature to denature the DNA.[7] This step is crucial for antibody access to the 8-oxoG lesion within the DNA helix.
-
Wash cells carefully with PBS.
-
Neutralize the acid by incubating with 0.1 M sodium borate buffer for 5 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-8-oxoG antibody in the blocking solution according to the manufacturer's instructions.
-
Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the fluorescence intensity of the 8-oxoG signal within the nucleus of individual cells using image analysis software (e.g., ImageJ/Fiji).
-
Protocol 2: Flow Cytometry for 8-oxoG Detection
This protocol provides a method for the quantitative analysis of 8-oxoG levels in a cell population using flow cytometry.
Materials:
-
Cultured cells in suspension
-
This compound
-
PBS
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm™)
-
Denaturation solution: 2N HCl
-
Neutralization solution: 0.1 M sodium borate buffer, pH 8.5
-
Wash buffer (e.g., PBS with 1% BSA)
-
Primary antibody: Anti-8-oxoG antibody (FITC-conjugated or unconjugated)
-
Secondary antibody (if using an unconjugated primary): Fluorescently-conjugated secondary antibody
-
RNase A solution (optional)
Procedure:
-
Cell Treatment and Harvesting:
-
Treat suspension cells or adherent cells (trypsinized to create a single-cell suspension) with this compound.
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Fixation and Permeabilization:
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes on ice.
-
Wash the cells twice with wash buffer.
-
-
DNA Denaturation and Neutralization:
-
Resuspend the cell pellet in 2N HCl and incubate for 20-30 minutes at room temperature.
-
Add neutralization buffer and wash the cells twice with wash buffer.
-
-
(Optional) RNase Treatment:
-
To ensure the signal is specific to DNA, incubate the cells with RNase A solution for 1 hour at 37°C.
-
Wash the cells twice with wash buffer.
-
-
Antibody Staining:
-
Resuspend the cells in wash buffer containing the diluted primary anti-8-oxoG antibody.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with wash buffer.
-
If using an unconjugated primary antibody, resuspend the cells in wash buffer containing the diluted fluorescently-conjugated secondary antibody and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of wash buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the single-cell population and quantify the mean or median fluorescence intensity of the 8-oxoG signal.
-
Protocol 3: 8-oxoG ELISA
This protocol describes the quantification of 8-oxoG in DNA extracted from cultured cells using a competitive ELISA.
Materials:
-
Cultured cells
-
This compound
-
DNA extraction kit
-
8-oxoG ELISA kit (commercially available kits provide pre-coated plates, standards, antibodies, and buffers)[8][9]
-
Nuclease P1
-
Alkaline phosphatase
-
Microplate reader
Procedure:
-
Cell Treatment and DNA Extraction:
-
Treat cells with this compound as described previously.
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions. Ensure high purity of the extracted DNA.
-
-
DNA Digestion:
-
Digest the extracted DNA to single nucleosides. A typical digestion involves incubating the DNA with nuclease P1 followed by alkaline phosphatase. Follow the specific instructions provided with your chosen enzymes or ELISA kit.
-
-
ELISA Procedure:
-
The following is a general outline of a competitive ELISA for 8-oxoG. Refer to the specific protocol of the commercial kit for precise volumes and incubation times.
-
Standard Curve Preparation: Prepare a serial dilution of the 8-oxoG standard provided in the kit to generate a standard curve.
-
Sample and Standard Addition: Add the digested DNA samples and the 8-oxoG standards to the wells of the 8-oxoG-coated microplate.
-
Primary Antibody Addition: Add the anti-8-oxoG primary antibody to each well. In a competitive ELISA, the antibody will bind to either the 8-oxoG in the sample/standard or the 8-oxoG coated on the plate.
-
Incubation: Incubate the plate according to the kit's instructions (e.g., 1-2 hours at room temperature).
-
Washing: Wash the plate several times with the provided wash buffer to remove unbound antibodies and sample components.
-
Secondary Antibody Addition: Add the HRP-conjugated secondary antibody to each well.
-
Incubation and Washing: Incubate the plate and then wash thoroughly.
-
Substrate Addition: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
The intensity of the color is inversely proportional to the amount of 8-oxoG in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 8-oxoG in your samples by interpolating their absorbance values on the standard curve.
-
Normalize the 8-oxoG concentration to the total amount of DNA used in the assay.
-
Conclusion
The protocols provided in these application notes offer robust and reliable methods for measuring the accumulation of 8-oxoG in response to this compound treatment. The choice of method will depend on the specific research question, available equipment, and desired throughput. Immunofluorescence provides valuable spatial information within the cell, flow cytometry allows for high-throughput analysis of cell populations, and ELISA offers a sensitive and quantitative measurement from extracted DNA. By carefully following these protocols, researchers can accurately assess the impact of OGG1 inhibition on oxidative DNA damage, furthering our understanding of its role in various biological processes and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
Application Notes and Protocols for In Vivo Administration of TH5487 in Pulmonary Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TH5487, a selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), for the investigation of its therapeutic potential in murine models of pulmonary disease.
Introduction
This compound is a potent small molecule inhibitor of OGG1, a key enzyme in the base excision repair pathway responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] Beyond its role in DNA repair, OGG1 has been implicated in the regulation of inflammatory gene expression.[3][4][5] Inhibition of OGG1 by this compound has been shown to suppress proinflammatory gene expression and attenuate inflammation in various models, including pulmonary inflammation and fibrosis.[6][7][8][9] These findings suggest that this compound is a promising therapeutic candidate for inflammatory lung diseases.[6][10]
Mechanism of Action
This compound acts as a selective, active-site inhibitor of OGG1, with an IC50 of 342 nM.[1][2] By binding to the active site, this compound prevents OGG1 from recognizing and binding to its DNA substrate, 8-oxoG.[2] This inhibition of OGG1's catalytic activity perturbs the repair of oxidative DNA damage.[9] Furthermore, this compound has been shown to modulate the non-canonical signaling function of OGG1. The OGG1/8-oxoG complex can recruit transcription factors, such as NF-κB, to the promoter regions of proinflammatory genes, thereby driving their expression.[3][4] this compound disrupts this interaction, leading to a downstream reduction in the expression of inflammatory cytokines and chemokines.[9][11] In the context of pulmonary fibrosis, this compound has been shown to attenuate the pro-fibrotic effects of TGF-β1, in part by promoting the degradation of OGG1 protein.[10][12]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in murine models of pulmonary disease.
Table 1: In Vivo Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model
| Parameter | Vehicle (Bleomycin) | This compound (Bleomycin) | Dexamethasone (Bleomycin) | Pirfenidone (Bleomycin) | Nintedanib (Bleomycin) | Reference |
| Dosage | - | Not specified in abstract | Not specified in abstract | Positive Control | Positive Control | [8][10] |
| Administration Route | - | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [6][8][10] |
| Frequency | - | 5 times/week for 21 days | 5 times/week for 21 days | 5 times/week for 21 days | 5 times/week for 21 days | [6][8][13] |
| Lung Weight | Increased | Significantly reduced vs. Vehicle | Reduced | Significantly reduced vs. Vehicle | Significantly reduced vs. Vehicle | [8] |
| Collagen Deposition | Increased | Significantly reduced vs. Vehicle | - | - | - | [6] |
| Inflammatory Cytokines (BALF) | Increased (e.g., IL-5, IL-9, MIP-1α, MIP-1β, KC) | Significantly reduced vs. Vehicle | - | - | - | [6] |
| Immune Cell Infiltration | Increased | Reduced | - | - | - | [6] |
Table 2: In Vivo Efficacy of this compound in an Ovalbumin-Induced Allergic Airway Inflammation Model
| Parameter | Vehicle (OVA) | This compound (OVA) | Reference |
| Dosage | - | 40 mg/kg | [11][14][15] |
| Administration Route | - | Intraperitoneal (i.p.) | [11][14][15] |
| Frequency | Before each challenge (Days 14, 16, 18, 20) | Before each challenge (Days 14, 16, 18, 20) | [11][14] |
| Goblet Cell Hyperplasia | Increased | Significantly decreased | [11] |
| Mucus Production | Increased | Significantly decreased | [11] |
| Eosinophil Recruitment | Increased | Significantly lower | [11] |
| NF-κB Activation | Increased | Decreased | [11] |
| Proinflammatory Cytokines | Increased | Significantly decreased | [11] |
| Airway Hyperresponsiveness | Increased | Significantly reduced | [11] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis Model and this compound Administration
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin (B88199) and subsequent treatment with this compound.[6][16][17][18]
Materials:
-
Bleomycin sulfate (B86663)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Anesthetics (e.g., ketamine/xylazine)
-
Animal handling and surgical equipment
Procedure:
-
Animal Model: Use adult C57BL/6 mice (e.g., 8-10 weeks old).
-
Induction of Pulmonary Fibrosis:
-
Anesthetize the mice via intraperitoneal injection of ketamine/xylazine.
-
Expose the trachea through a small midline incision.
-
Intratracheally instill a single dose of bleomycin sulfate (e.g., 2.5 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
Suture the incision and allow the mice to recover.
-
-
This compound Administration:
-
Assessment of Pulmonary Fibrosis (Day 21):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF), blood plasma, and lung tissues.[6]
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) and Picrosirius Red to assess lung damage, inflammation, and collagen deposition.[6]
-
Biochemical Analysis: Measure total protein concentration and inflammatory cytokine levels (e.g., IL-6, TNF-α) in BALF using ELISA or multiplex assays.[6]
-
Gene Expression: Analyze the expression of pro-fibrotic markers (e.g., Col1a1, α-SMA) in lung tissue homogenates by qRT-PCR.[6]
-
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This protocol details a common method for inducing acute lung injury (ALI) using LPS, a model relevant for studying the anti-inflammatory effects of this compound.[19][20][21][22][23]
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Anesthetics
-
Animal handling and surgical equipment
Procedure:
-
Animal Model: Use adult C57BL/6 mice.
-
Induction of Acute Lung Injury:
-
This compound Administration:
-
Administer this compound (e.g., 30 mg/kg, i.p.) at a specified time point before or after LPS challenge, depending on the experimental design (prophylactic or therapeutic).
-
-
Assessment of Acute Lung Injury (e.g., 12-72 hours post-LPS):
-
Collect BALF, blood, and lung tissue.[19]
-
Cellular Analysis: Perform total and differential cell counts in BALF to assess inflammatory cell infiltration (e.g., neutrophils).[19]
-
Protein Analysis: Measure total protein concentration in BALF as an indicator of alveolar-capillary barrier disruption.[19]
-
Cytokine Analysis: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF and lung homogenates.[3]
-
Histopathology: Evaluate lung sections for evidence of edema, inflammation, and tissue damage.[20]
-
Visualizations
Caption: this compound mechanism of action in inhibiting OGG1-mediated inflammation.
Caption: General experimental workflow for in vivo testing of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Repair Protein OGG1 in Pulmonary Infection and Other Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. biorxiv.org [biorxiv.org]
- 12. This compound, a small molecule inhibitor of OGG1, attenuates pulmonary fibrosis by NEDD4L-mediated OGG1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Pharmacological OGG1 inhibition decreases murine allergic airway inflammation [frontiersin.org]
- 16. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 20. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 21. 2.3. LPS-induced Acute Lung Injury in the Murine Model [bio-protocol.org]
- 22. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
- 23. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
Application Notes and Protocols for Assessing TH5487 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH5487 is a potent and selective small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG).[1][2] Cancer cells often exhibit increased levels of reactive oxygen species (ROS) and a corresponding reliance on DNA repair pathways, making OGG1 an attractive therapeutic target. Inhibition of OGG1 by this compound leads to the accumulation of unrepaired 8-oxoG, resulting in replication stress, DNA damage, and selective cytotoxicity in cancer cells.[3][4] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell lines, enabling researchers to evaluate its therapeutic potential.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor by binding to the active site of OGG1, thereby preventing its interaction with 8-oxoG lesions in the DNA.[3] This inhibition disrupts the initial step of the BER pathway for oxidative guanine (B1146940) damage. The accumulation of unrepaired 8-oxoG can lead to G:C to T:A transversions upon DNA replication and can also stall replication forks, leading to replication stress, the formation of DNA double-strand breaks (DSBs), and ultimately, cell cycle arrest and apoptosis.[3] Furthermore, OGG1 has been implicated in modulating the transcriptional activity of factors like NF-κB, and its inhibition can impact inflammatory signaling pathways.[4] It is also important to consider that at higher concentrations, this compound may exhibit off-target effects, including the inhibition of efflux pumps like MDR1 and BCRP.[3]
Figure 1: this compound Mechanism of Action.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |
| A3 | T-cell lymphoblastic acute leukemia | Cell Viability | ~10 | This compound induces replication stress and reduces colony formation.[5] |
| U2OS | Osteosarcoma | Cell Viability | Not specified | This compound treatment leads to the accumulation of genomic 8-oxoG.[1] |
| HEK293T | Embryonic Kidney | Colony Formation | Not specified | Parental cells show reduced colony area compared to OGG1-KO cells with this compound treatment.[5] |
| H460 | Lung Cancer | Colony Formation | Not specified | OGG1 knockdown reduces colony formation.[6] |
| Various | Various | OGG1 Activity (cell-free) | 0.342 | This compound is a potent inhibitor of OGG1 enzymatic activity.[7][8] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. The data presented here are compiled from the cited literature.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the dose-dependent effect of this compound on cancer cell proliferation and survival.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.1 to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. Plot the results to determine the IC50 value.
Figure 2: MTT Assay Workflow.
DNA Damage and Repair Assays
These assays directly measure the consequences of OGG1 inhibition by this compound.
Principle: Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early cellular response to DNA double-strand breaks (DSBs). Immunofluorescence microscopy is used to visualize and quantify γH2AX foci, which represent sites of DSBs.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 24, 48, 72 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides with antifade mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Principle: This assay quantifies the level of 8-oxoG in genomic DNA, providing a direct measure of the accumulation of this oxidative lesion following OGG1 inhibition.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with this compound (e.g., 10 µM) for the desired duration. Isolate genomic DNA using a commercial kit.
-
DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA:
-
Use a commercial 8-oxoG ELISA kit and follow the manufacturer's instructions.
-
Typically, the assay involves coating a plate with an 8-oxoG antibody, adding the digested DNA samples and standards, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is then added to produce a colorimetric signal that is proportional to the amount of 8-oxoG in the sample.
-
-
Data Analysis: Measure the absorbance and calculate the concentration of 8-oxoG in the samples based on the standard curve.
Target Engagement Assay
Principle: CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble OGG1 in the supernatant using Western blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble OGG1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Figure 3: CETSA Workflow.
Long-Term Survival Assay
Principle: This assay assesses the ability of a single cell to proliferate and form a colony, thus measuring the long-term reproductive viability of cells after treatment with a cytotoxic agent.[9][10]
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low, defined number of cells (e.g., 100-1000 cells) into 6-well plates. The exact number depends on the cell line's plating efficiency.
-
Treatment: Allow cells to attach overnight, then treat with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
Staining and Counting:
-
When colonies are visible (typically >50 cells), wash the plates with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde (B144438) and 0.5% crystal violet for 30-60 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the ratio of the PE of the treated cells to the PE of the control cells.
In Vitro OGG1 Activity Assay
Principle: This biochemical assay directly measures the enzymatic activity of purified OGG1 and its inhibition by this compound. A common method utilizes a fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion.
Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant human OGG1 protein with a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control.
-
Substrate Addition: Initiate the reaction by adding a fluorescently labeled oligonucleotide substrate containing an 8-oxoG lesion.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Signal Detection: The cleavage of the substrate by OGG1 results in a change in fluorescence. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC50 value of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the OGG1 inhibitor this compound in cancer cell lines. By employing a combination of assays that assess cytotoxicity, DNA damage, target engagement, and long-term survival, researchers can gain a thorough understanding of the cellular response to this compound and its potential as a cancer therapeutic. It is recommended to perform these experiments in multiple cell lines to establish the breadth of its anti-cancer activity. Careful consideration of appropriate controls and dose-response relationships is crucial for generating robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of TH5487.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OGG1 inhibitor, TH5487. The focus of this resource is to help identify and mitigate potential off-target effects to ensure the generation of accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1) with an IC50 of 342 nM.[1][2] Its primary on-target effect is to block the recognition and excision of 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage, from DNA. By inhibiting OGG1, this compound disrupts the base excision repair (BER) pathway, which can lead to the suppression of pro-inflammatory gene expression.[1][3]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of ATP-binding cassette (ABC) transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[4][5][6] These transporters are efflux pumps that can extrude a wide range of substrates, including chemotherapeutic drugs and fluorescent probes, from cells. Inhibition of these pumps by this compound can lead to an unintended increase in the intracellular concentration of co-administered compounds, potentially confounding experimental results.
Q3: I am observing unexpected potentiation of another drug in my experiment when using this compound. Could this be an off-target effect?
A3: Yes, this is a strong possibility. If the other drug is a substrate of ABCB1 or ABCG2, the inhibitory effect of this compound on these transporters could be increasing the intracellular concentration and therefore the apparent potency of the co-administered drug. It is crucial to determine if your other drug is a known substrate of these transporters.
Q4: How can I experimentally confirm that this compound is inhibiting efflux pumps in my cell line?
A4: You can perform a fluorescent substrate accumulation and efflux assay. A common method involves using a fluorescent substrate of ABCB1 or ABCG2, such as Rhodamine 123 (for ABCB1). If this compound is inhibiting efflux, you will observe a higher intracellular fluorescence in cells treated with this compound compared to vehicle-treated control cells. A detailed protocol is provided in the Troubleshooting Guides section.
Q5: Are there any other potential off-target effects of this compound I should be aware of?
A5: While the inhibition of ABC transporters is the most well-documented off-target effect, the broader off-target profile of this compound has not been extensively published. Comprehensive profiling using techniques like proteomics and kinome scanning would be necessary to identify other potential off-target interactions. At present, no public kinome scan or proteomics data for this compound is available. Researchers should be cautious and consider the possibility of other off-target effects, especially when observing phenotypes that cannot be directly attributed to OGG1 inhibition.
Troubleshooting Guides
Problem: Unexpected Cellular Phenotype Observed with this compound Treatment
This guide provides a workflow to determine if an observed phenotype is due to the on-target inhibition of OGG1 or an off-target effect of this compound.
Data Presentation
Table 1: this compound Activity Profile
| Target | Activity | Value | Notes |
| On-Target | |||
| OGG1 | IC50 | 342 nM | Potent inhibitor of 8-oxoguanine DNA glycosylase 1. |
| Off-Targets | |||
| ABCB1 (MDR1) | Inhibition | Not Reported | This compound has been shown to inhibit the function of this efflux pump. |
| ABCG2 (BCRP) | Inhibition | Not Reported | This compound has been shown to inhibit the function of this efflux pump. |
Note: Specific IC50 values for this compound against ABCB1 and ABCG2 are not currently available in the public domain. Researchers are encouraged to determine these values in their specific experimental systems.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm OGG1 Engagement
This protocol allows for the verification of this compound binding to OGG1 in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitoti… [ouci.dntb.gov.ua]
Technical Support Center: Investigating the Impact of TH5487 on Efflux Pumps
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the OGG1 inhibitor, TH5487, and its off-target effects on the efflux pumps MDR1 (P-glycoprotein, P-gp, ABCB1) and BCRP (Breast Cancer Resistance Protein, ABCG2).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2]
Q2: Does this compound have any known off-target effects on efflux pumps?
A2: Yes, recent studies have revealed that this compound exhibits off-target activity by directly inhibiting the function of the ATP-binding cassette (ABC) transporters MDR1 (ABCB1) and BCRP (ABCG2).[1][2] This inhibitory effect is independent of its action on OGG1.[1]
Q3: What is the significance of this compound inhibiting MDR1 and BCRP?
A3: The inhibition of MDR1 and BCRP can lead to an increased intracellular accumulation of various fluorescent probes and cytotoxic drugs that are substrates of these pumps.[1][2] This is a critical consideration when interpreting experimental results, as the observed cellular effects of this compound in combination with other agents may be due to this off-target inhibition rather than, or in addition to, its primary effect on OGG1. For drug development, this could have implications for drug-drug interactions and overcoming multidrug resistance in cancer cells.
Q4: At what concentrations does this compound inhibit MDR1 and BCRP?
A4: In vitro studies have shown significant inhibition of MDR1 and BCRP by this compound at a concentration of 100 µM.[1] It is important to evaluate a concentration range in your specific experimental system to determine the dose-dependent effects.
Q5: How can I test if this compound is affecting efflux pump activity in my experiments?
A5: You can perform cellular accumulation assays using fluorescent substrates specific to MDR1 (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342). An increase in intracellular fluorescence in the presence of this compound would suggest inhibition of the respective pump. Additionally, a direct assessment of pump activity can be performed using an in vitro ATPase assay with membrane vesicles expressing MDR1 or BCRP.
Troubleshooting Guides
Problem 1: Unexpected increase in the cytotoxicity of a co-administered compound in the presence of this compound.
-
Possible Cause: The co-administered compound may be a substrate of MDR1 or BCRP. This compound could be inhibiting its efflux, leading to higher intracellular concentrations and thus, enhanced cytotoxicity.
-
Troubleshooting Steps:
-
Check Substrate Specificity: Determine if your compound of interest is a known substrate for MDR1 or BCRP through literature search or predictive software.
-
Perform a Cellular Accumulation Assay: Use a fluorescent substrate for MDR1 (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342) in the presence and absence of this compound. A significant increase in fluorescence with this compound indicates pump inhibition.
-
Use a Positive Control Inhibitor: Compare the effect of this compound to a well-characterized MDR1 inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Ko143).
-
Vary this compound Concentration: Perform a dose-response experiment to see if the enhanced cytotoxicity correlates with the concentration of this compound.
-
Problem 2: Inconsistent results in cellular assays involving fluorescent dyes and this compound.
-
Possible Cause: The fluorescent dye itself might be a substrate for MDR1 or BCRP. This compound could be altering the intracellular concentration of the dye, leading to variability in your measurements.
-
Troubleshooting Steps:
-
Verify Dye as a Substrate: Check if the fluorescent dye you are using is a known substrate for MDR1 or BCRP.
-
Pre-incubation with this compound: Standardize the pre-incubation time with this compound before adding the fluorescent dye to ensure consistent inhibition of the efflux pumps.
-
Use an Alternative Dye: If possible, switch to a fluorescent dye that is not a known substrate for MDR1 or BCRP.
-
Control for Pump Expression: Use cell lines with known high and low expression of MDR1 and BCRP to characterize the effect of this compound on dye accumulation.
-
Quantitative Data
The following table summarizes the inhibitory effect of this compound on MDR1 and BCRP from in vitro vesicular transport assays.
| Efflux Pump | This compound Concentration | % Inhibition | Reference Compound | Reference Compound Concentration | % Inhibition by Reference |
| MDR1 (ABCB1) | 100 µM | ~40% | Valspodar | 1 µM | ~95% |
| BCRP (ABCG2) | 100 µM | ~60% | Ko143 | 0.2 µM | ~98% |
Data adapted from Tanushi et al., 2023.[1]
Experimental Protocols
Vesicular Transport Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the transport activity of MDR1 and BCRP using inside-out membrane vesicles.
Methodology:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing transport buffer, ATP-regenerating system, and the test compound (this compound) or a reference inhibitor (Valspodar for MDR1, Ko143 for BCRP).
-
Add Membrane Vesicles: Add membrane vesicles expressing either MDR1 or BCRP to the reaction mixture.
-
Initiate Transport: Start the transport reaction by adding the specific radiolabeled substrate for the respective pump (e.g., [³H]-N-methylquinidine for MDR1, [³H]-estrone-3-sulfate for BCRP).
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop Reaction: Stop the reaction by adding ice-cold wash buffer.
-
Filter and Wash: Rapidly filter the reaction mixture through a filter plate and wash with ice-cold wash buffer to separate the vesicles from the unincorporated substrate.
-
Quantify Transport: Measure the radioactivity retained on the filter using a liquid scintillation counter.
-
Calculate Inhibition: Determine the percentage of inhibition by comparing the transport in the presence of this compound to the control (DMSO) and the reference inhibitor.
Cellular Accumulation Assay (using Fluorescent Substrates)
This assay assesses the impact of this compound on the net intracellular accumulation of fluorescent substrates of MDR1 or BCRP in whole cells.
Methodology:
-
Cell Seeding: Seed cells with known expression of MDR1 or BCRP (and a corresponding parental cell line as a negative control) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with this compound, a reference inhibitor, or vehicle control (DMSO) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 for MDR1; 1 µM Hoechst 33342 for BCRP) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Wash: Wash the cells with ice-cold assay buffer to remove extracellular substrate.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. Calculate the fold-increase in accumulation in the presence of this compound compared to the vehicle control.
Signaling Pathways and Logical Relationships
The interaction of this compound with efflux pumps is a direct, off-target effect. The logical relationship is straightforward: this compound binding to MDR1 or BCRP leads to the inhibition of their pump function. This, in turn, prevents the efflux of pump substrates, resulting in their intracellular accumulation.
References
- 1. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
Technical Support Center: Optimizing TH5487 Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of TH5487 in in vivo experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize dosage and avoid potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), with an IC50 of 342 nM.[1][2] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG).[3][4] By inhibiting OGG1, this compound prevents the repair of this DNA damage.[2][5] This inhibition has been shown to modulate inflammatory responses by affecting the binding of transcription factors like NF-κB to DNA containing 8-oxoG, thereby suppressing the expression of pro-inflammatory genes.[1][3]
Q2: What are the potential therapeutic applications of this compound?
This compound's ability to suppress inflammation makes it a promising candidate for treating various inflammatory conditions.[2] In vivo studies have demonstrated its efficacy in reducing lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα)-mediated neutrophilic inflammation in the lungs.[5] It has also been shown to ameliorate renal ischemia-reperfusion injury and alleviate allergic airway inflammation in mice.[1][6]
Q3: What are the known off-target effects of this compound?
Recent studies have revealed that this compound can exhibit off-target activities independent of OGG1 inhibition. Notably, this compound has been shown to inhibit the efflux pumps ABCB1 (MDR1) and ABCG2 (BCRP).[4][7] This can lead to increased intracellular concentrations of other co-administered drugs, potentially enhancing their cytotoxicity.[7] Researchers should consider these off-target effects when designing experiments and interpreting results, especially in combination therapy studies.
Q4: What are the general signs of toxicity to monitor for during in vivo studies with small molecules?
General clinical observations are crucial for identifying potential toxicity. These include, but are not limited to:
-
Behavioral changes: Lethargy, hyperactivity, seizures, ataxia.[8]
-
Physical appearance: Piloerection, hunched posture, rough coat.
-
Autonomic signs: Salivation, lacrimation, urination, defecation.[8]
-
Respiratory changes: Labored or rapid breathing.[8]
-
Body weight loss: Consistent and significant decrease in body weight.
-
Changes in food and water consumption.
Troubleshooting Guide: In Vivo Toxicity and Dosage Adjustment
Issue 1: Unexpected Animal Morbidity or Mortality at Standard Doses
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or disease state. Toxicity can be dose-dependent.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately decrease the dosage in subsequent cohorts to determine if the toxicity is dose-related.[9]
-
Staggered Dosing: Instead of a single high dose, consider administering the total dose in smaller, more frequent intervals.
-
Evaluate Vehicle Toxicity: Ensure that the vehicle used to dissolve this compound is non-toxic at the administered volume. A common vehicle for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Necropsy and Histopathology: If mortality occurs, perform a full necropsy and histopathological analysis of major organs to identify potential target organs of toxicity.[10]
-
Issue 2: High Variability in Experimental Results Between Animals
-
Possible Cause: Inconsistent dosing, biological variability, or issues with the formulation.
-
Troubleshooting Steps:
-
Ensure Dosing Accuracy: Verify the precision of dosing techniques and ensure the dose is normalized to the body weight of each animal.[9]
-
Increase Group Size: A larger number of animals per group can help improve statistical power and account for biological variability.[9]
-
Check Formulation: Poor solubility of a compound can lead to precipitation and inconsistent bioavailability.[11] Ensure this compound is fully dissolved in the vehicle before administration. Sonication or gentle heating may aid dissolution.[1][11]
-
Issue 3: Lack of Efficacy at Previously Reported Doses
-
Possible Cause: Insufficient bioavailability, rapid metabolism, or a suboptimal dosing schedule.
-
Troubleshooting Steps:
-
Increase the Dose: A dose-escalation study may be necessary to find the optimal biological dose in your specific model.[12]
-
Pharmacokinetic (PK) Studies: Conduct PK studies to determine the half-life, maximum concentration (Cmax), and overall exposure (AUC) of this compound in your model. This will inform the optimal dosing frequency.[10]
-
Pharmacodynamic (PD) Studies: Measure the extent and duration of OGG1 inhibition in the target tissue to correlate with the dosing schedule.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound from Preclinical Studies
| Animal Model | Condition Investigated | Dosage Range (mg/kg) | Route of Administration | Reference |
| Mice | TNFα or LPS-induced airway inflammation | 8 - 30 | Intraperitoneal (i.p.) | [1] |
| Mice | Renal ischemia-reperfusion injury | 30 | Intraperitoneal (i.p.) | [1] |
| Mice | OVA-induced allergic airway inflammation | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Acute Toxicity Assessment (Maximum Tolerated Dose - MTD)
This protocol is designed to determine the MTD of this compound following a single administration.
-
Animal Model: Use the same species and strain as planned for efficacy studies (e.g., C57BL/6 mice). Use a small group of animals (n=3-5 per sex per dose group).[10][13]
-
Dose Selection: Based on existing data, start with a dose range that brackets the reported efficacious doses (e.g., 10, 30, 100, 300 mg/kg).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1] Prepare fresh on the day of use.
-
Administration: Administer a single dose via the intended route for efficacy studies (e.g., intraperitoneal injection).
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.[13]
-
Record clinical signs of toxicity daily using a scoring system (see general signs of toxicity above).[8]
-
Measure body weight daily. A weight loss of more than 20% is often considered a humane endpoint.
-
-
Endpoint: The MTD is the highest dose that does not cause mortality or severe toxicological effects.[8] At the end of the observation period, euthanize animals and perform gross necropsy.[10]
Protocol 2: Sub-chronic Toxicity Assessment (Repeated Dose)
This protocol evaluates the toxicity of this compound following repeated administration over a longer duration (e.g., 14 or 28 days).
-
Animal Model: Use the same species and strain as for efficacy studies (n=5-10 per sex per dose group).[10]
-
Dose Selection: Based on the MTD study, select three dose levels (low, mid, and high) and a vehicle control group. The high dose should induce some minimal, non-lethal toxicity.
-
Administration: Administer this compound daily (or according to the planned efficacy schedule) for the duration of the study.
-
In-life Monitoring:
-
Terminal Procedures:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing the limited in vivo efficacy of TH5487 due to serum albumin binding.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the OGG1 inhibitor, TH5487. The focus is to address the potential issue of limited in vivo efficacy due to binding to serum albumin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). By inhibiting OGG1, this compound prevents the repair of this lesion, which can lead to an accumulation of oxidative DNA damage. This mechanism is being explored for therapeutic potential in inflammation and oncology.
Q2: Why is serum albumin binding a potential concern for the in vivo efficacy of this compound?
Serum albumin is the most abundant protein in blood plasma and can bind to a wide variety of drug molecules. This binding is a critical factor in the pharmacokinetics of a drug, influencing its distribution, metabolism, and excretion. For a drug to be pharmacologically active, it must be in its free, unbound form to reach its target tissue and interact with its molecular target. If a significant fraction of this compound binds to serum albumin, its free concentration in the plasma will be reduced, potentially limiting its availability at the site of action and thus diminishing its in vivo efficacy.
Q3: What physicochemical properties of a small molecule like this compound might suggest a high affinity for serum albumin?
Q4: How can I determine the extent to which this compound binds to serum albumin in my experimental model?
Several in vitro methods can be used to quantify the plasma protein binding of a compound. The most common techniques are equilibrium dialysis, ultrafiltration, and high-performance affinity chromatography. These methods allow for the determination of the fraction of the drug that is unbound (fu) in the presence of plasma or a solution of purified serum albumin.
Troubleshooting Guide: Addressing Potential Serum Albumin Binding of this compound
This guide provides a structured approach to identifying and mitigating potential issues with this compound's in vivo efficacy related to serum albumin binding.
Problem: Suboptimal or inconsistent in vivo efficacy of this compound despite proven in vitro potency.
Possible Cause: High serum albumin binding is reducing the free fraction of this compound available to engage its target, OGG1, in tissues.
Troubleshooting Workflow
Best practices for long-term storage and stability of TH5487.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of TH5487, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2]
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: Precipitation can occur, especially with solutions in DMSO that may have absorbed moisture.[1] To redissolve the compound, you can warm the vial in a 50°C water bath and use ultrasonication.[1] It is crucial to use fresh, anhydrous DMSO to prepare stock solutions to minimize moisture absorption.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results can stem from several factors related to this compound handling and experimental setup. Firstly, ensure the stability of your stock solution by following the recommended storage guidelines and avoiding multiple freeze-thaw cycles. Secondly, verify the final concentration of this compound in your assay. Thirdly, be aware that this compound's primary mechanism is the inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1), which is involved in the repair of oxidative DNA damage.[1] The level of oxidative stress in your cell culture system can influence the observed effects of the inhibitor. Finally, consider potential off-target effects, as some studies have suggested that at higher concentrations, OGG1 inhibitors might have activities independent of OGG1.[3]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), with an IC50 of 342 nM.[1] It binds to the active site of OGG1, preventing it from recognizing and excising its DNA substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[2][4] This inhibition of DNA repair leads to the accumulation of 8-oxoG lesions and can modulate inflammatory signaling pathways.[2][5][6]
Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | 3 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[2] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent (DMSO) | -20°C | 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL (18.47 mM)[1] | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] Can be increased to 60 mg/mL with warming (50°C) and ultrasonication.[1] |
| Water | Insoluble[1] | |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. If necessary, warm the solution in a 50°C water bath and sonicate.[1]
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -80°C or -20°C as recommended.
-
Protocol 2: In Vitro Cell-Based Assay for Pro-inflammatory Gene Expression
-
Cell Culture: Plate cells (e.g., MLE 12 or hSAEC) at the desired density and allow them to adhere overnight.[2]
-
Treatment:
-
Analysis:
-
Harvest the cells and extract RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of pro-inflammatory genes (e.g., cytokines, chemokines).
-
Visualizations
Caption: this compound inhibits OGG1, blocking DNA repair and modulating inflammatory pathways.
Caption: A typical experimental workflow for studying the effects of this compound in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Small molecule inhibitor of OGG1 blocks oxidative DNA damage repair at telomeres and potentiates methotrexate anticancer effects | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in TH5487-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in cells treated with TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its expected cellular effects?
A1: this compound is a selective, active-site inhibitor of OGG1, a key DNA glycosylase in the base excision repair (BER) pathway.[1][2][3] OGG1 is responsible for recognizing and excising 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common forms of oxidative DNA damage. By inhibiting OGG1, this compound is expected to block the repair of these lesions, leading to their accumulation in the genome.[4][5] This can result in increased replication stress, DNA strand breaks, and in some cancer cells, cell proliferation arrest.[6][7] Additionally, OGG1 has roles in transcriptional regulation, and its inhibition by this compound has been shown to suppress the expression of pro-inflammatory genes.[2][8][9]
Q2: My cells treated with this compound show increased intracellular fluorescence with various dyes (e.g., mitochondrial or nuclear stains). Is this an expected outcome?
A2: This is a documented, yet unexpected, off-target effect of this compound.[10][11] Research has shown that this compound and a similar OGG1 inhibitor, SU0268, can inhibit members of the ATP-binding cassette (ABC) family of transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[11][12] These transporters are efflux pumps that actively remove a wide range of substrates, including fluorescent dyes and chemotherapeutic drugs, from the cell. Inhibition of these pumps leads to a higher intracellular accumulation of these substances, which can be misinterpreted as a direct effect on mitochondrial mass or DNA content.[10][13]
Troubleshooting Steps:
-
Use OGG1-knockout (KO) cells: If the observed phenotype persists in OGG1-KO cells treated with this compound, it is likely an off-target effect.[10]
-
Co-treatment with a known efflux pump inhibitor: Compare the results of this compound treatment with a known inhibitor of MDR1/BCRP, such as verapamil. Similar outcomes would suggest that this compound is acting on these transporters.[10]
-
Use alternative dyes: Test a panel of fluorescent dyes with different transport mechanisms to see if the effect is specific to substrates of MDR1 and BCRP.
Q3: I am observing a higher level of cytotoxicity or DNA damage when I combine this compound with another cytotoxic agent than I would expect from OGG1 inhibition alone. What could be the cause?
A3: The enhanced cytotoxicity is likely due to the off-target inhibition of efflux pumps by this compound.[11] By inhibiting MDR1 and BCRP, this compound increases the intracellular concentration and retention of the co-administered cytotoxic drug, thereby potentiating its effect.[10][11][12] This synergistic effect is independent of OGG1's DNA repair function.
Experimental Workflow to Confirm Off-Target Efflux Pump Inhibition:
Caption: Workflow for dissecting on-target vs. off-target effects of this compound.
Q4: My this compound-treated cells are showing an unexpected cell cycle arrest or mitotic defects. Is this a known effect?
A4: While this compound has been shown to induce replication stress, which can lead to S-phase arrest, significant mitotic defects may be an off-target effect.[6][14] A similar OGG1 inhibitor, SU0268, has been reported to have OGG1-independent anti-mitotic activity by interfering with metaphase completion.[11] Although this has not been as extensively documented for this compound, it is a possibility that should be considered, especially at higher concentrations.
Troubleshooting Steps:
-
Dose-response analysis: Determine if the mitotic phenotype is only observed at high concentrations of this compound.
-
Live-cell imaging: Use live-cell microscopy to monitor mitotic progression in this compound-treated cells to pinpoint the specific stage of mitosis that is affected.
-
OGG1-KO control: As with other unexpected effects, test whether the mitotic phenotype is present in OGG1-KO cells.
Summary of this compound Effects: Expected vs. Unexpected
| Effect | Expected/On-Target | Unexpected/Off-Target |
| Increased genomic 8-oxoG | ✔️ | |
| Reduced pro-inflammatory gene expression | ✔️ | |
| Increased replication stress | ✔️ | |
| Increased intracellular dye/drug accumulation | ✔️ | |
| Potentiation of cytotoxicity with other drugs | ✔️ | |
| Mitotic defects | Potentially ✔️ |
Key Experimental Protocols
1. OGG1-Modified Comet Assay to Detect 8-oxoG Lesions
This assay is used to measure DNA strand breaks and oxidative DNA lesions.
-
Cell Treatment: Treat cells with this compound for the desired time. Include a positive control for oxidative damage (e.g., KBrO₃ or H₂O₂).
-
Cell Embedding: Harvest and embed cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Enzyme Treatment: Incubate the slides with either buffer alone (to measure strand breaks) or with human OGG1 enzyme (to convert 8-oxoG lesions into strand breaks).
-
Electrophoresis: Perform alkaline electrophoresis to allow the broken DNA to migrate from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head. An increase in the tail moment in OGG1-treated slides compared to buffer-only slides indicates the presence of 8-oxoG lesions.
2. γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
This method is used to quantify DNA double-strand breaks (DSBs), a marker of DNA damage and replication stress.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound. Include a positive control for DSBs (e.g., etoposide).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus.
Signaling and Effect Pathways
On-Target Pathway of this compound:
Caption: On-target mechanism of this compound leading to OGG1 inhibition.
Off-Target Pathway of this compound:
Caption: Off-target mechanism of this compound via efflux pump inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. academic.oup.com [academic.oup.com]
- 8. Focus Areas - Helleday Laboratory [helleday.org]
- 9. Novel Compound Inhibits Inflammation-Triggering Enzyme | Sci.News [sci.news]
- 10. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 11. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Path to Clinic: A Technical Support Center for Optimizing TH5487's Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of TH5487, a potent OGG1 inhibitor. Our aim is to equip researchers with the necessary information to improve its pharmacokinetic (PK) profile for successful clinical translation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective, active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1).[1] OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for removing the oxidative DNA lesion 8-oxoguanine (8-oxoG). This compound inhibits OGG1 by binding to its active site, thereby preventing the recognition and excision of 8-oxoG.[1] Beyond direct inhibition, this compound has also been shown to promote the degradation of the OGG1 protein through a NEDD4L-mediated ubiquitination pathway.[2][3] This dual action makes it a promising therapeutic candidate for various diseases, including pulmonary fibrosis.[2][3]
2. What are the known physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for formulation and assay development. Key properties are summarized in the table below.
| Property | Value | Implication for Drug Development |
| Molecular Weight | 541.18 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 4.3 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Acceptors | 5 | Favorable for oral bioavailability (Lipinski's Rule of Five). |
| Rotatable Bond Count | 4 | Indicates good conformational flexibility. |
| Aqueous Solubility | Insoluble | A significant challenge for oral formulation development. |
| Solubility in Organic Solvents | Soluble in DMSO | Useful for in vitro and preclinical in vivo (IP) studies. |
3. How should I prepare this compound for in vitro and in vivo (intraperitoneal) experiments?
Due to its poor aqueous solubility, specific formulation strategies are required for preclinical studies.
-
For in vitro cellular assays: A common stock solution is prepared in 100% dimethyl sulfoxide (B87167) (DMSO). This stock is then further diluted in cell culture media to the desired final concentration. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
For in vivo intraperitoneal (IP) administration in mice: A typical formulation involves dissolving this compound in a vehicle composed of DMSO, PEG300, Tween-80, and saline.[4] A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] Alternatively, a suspension in corn oil can be prepared.[1]
Troubleshooting Guides
Issue 1: Poor or inconsistent in vivo efficacy of this compound.
Several factors can contribute to a lack of expected efficacy in animal models.
Potential Cause 1: Poor Oral Bioavailability this compound's high lipophilicity and poor aqueous solubility suggest that its oral bioavailability is likely low.
Troubleshooting Steps:
-
Characterize Oral Pharmacokinetics: Conduct a formal pharmacokinetic study in a relevant animal model (e.g., mouse or rat) to determine key parameters such as Cmax, Tmax, AUC, and oral bioavailability.
-
Formulation Optimization for Oral Dosing: For oral administration, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanoemulsions to improve solubility and absorption.[5] The development of novel formulations for benzimidazoles has been shown to improve their solubility and bioavailability.[6]
-
Structural Modification: As a long-term strategy, medicinal chemistry efforts can focus on synthesizing analogs of this compound with improved solubility while maintaining OGG1 inhibitory activity. Strategies for improving the drug-like properties of benzimidazole (B57391) derivatives often involve the introduction of polar functional groups.[5][7]
Potential Cause 2: High Serum Albumin Binding There is evidence to suggest that this compound may exhibit significant binding to serum albumin, which can limit the concentration of free, active drug available to reach the target tissue. The binding of drugs to plasma proteins like human serum albumin (HSA) can significantly impact their pharmacokinetic and pharmacodynamic properties.[8]
Troubleshooting Steps:
-
Determine Plasma Protein Binding: Perform in vitro plasma protein binding assays using equilibrium dialysis or ultracentrifugation to quantify the fraction of this compound bound to plasma proteins in the species being studied.
-
Correlate Free Drug Concentration with Efficacy: Relate the unbound drug concentration in plasma to the in vitro IC50 or EC50 values to assess whether sufficient target engagement is being achieved in vivo.
-
Analog Development: Design and synthesize analogs with reduced affinity for serum albumin. This can sometimes be achieved by modifying peripheral chemical groups that are not essential for binding to the primary target.[8]
Experimental Workflow: Assessing and Mitigating Poor In Vivo Efficacy
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of this compound.
Issue 2: Potential for Off-Target Effects.
Understanding and mitigating off-target activities is a critical step in preclinical development.
Potential Cause: Inhibition of ABC Transporters this compound has been reported to inhibit the ATP-binding cassette (ABC) transporters ABCB1 (MDR1) and ABCG2 (BCRP).[9][10] These transporters are efflux pumps that play a crucial role in drug disposition and can be a source of drug-drug interactions.[9][10]
Troubleshooting Steps:
-
In Vitro Transporter Inhibition Assays: Conduct in vitro assays to determine the IC50 values of this compound against a panel of clinically relevant ABC transporters. A detailed protocol for assessing ABC transporter inhibition is provided below.
-
Assess Substrate Potential: Determine if this compound is a substrate of these transporters, which could impact its own pharmacokinetics.
-
Structure-Activity Relationship (SAR) Studies: If significant off-target inhibition is observed, use SAR to guide the design of new analogs with reduced activity against these transporters while preserving OGG1 inhibition.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of ABC Transporter Inhibition
This protocol outlines a common method for evaluating the inhibitory potential of a test compound on ABC transporters using membrane vesicles.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1, ABCG2)
-
A fluorescent or radiolabeled probe substrate for the specific transporter
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, ATP)
-
96-well microplates
-
Plate reader (fluorescence or scintillation counter)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, ATP, and the probe substrate.
-
Add the this compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Initiate the transport reaction by adding the membrane vesicles.
-
Incubate the plate at 37°C for a specified time (e.g., 5-30 minutes).
-
Stop the reaction by adding a cold stop solution.
-
Filter the contents of the wells and wash to remove untransported substrate.
-
Quantify the amount of transported substrate in the vesicles using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Signaling Pathway: this compound-Mediated OGG1 Degradation
Caption: this compound inhibits OGG1 activity and promotes its degradation via NEDD4L.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a small molecule inhibitor of OGG1, attenuates pulmonary fibrosis by NEDD4L-mediated OGG1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050038096A1 - Parenteral and oral formulations of benzimidazoles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 10. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitoti… [ouci.dntb.gov.ua]
How to differentiate between OGG1 inhibition and off-target effects of TH5487.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). The focus is to help differentiate the intended OGG1 inhibition from potential off-target effects of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, active-site inhibitor of OGG1 with an IC50 of approximately 342 nM.[1][2][3] Its primary mechanism involves binding to the catalytic pocket of OGG1, which prevents the enzyme from recognizing and excising its DNA substrate, 8-oxoguanine (8-oxoG), a common form of oxidative DNA damage.[2][4][5] This inhibition of OGG1's glycosylase activity impairs the base excision repair (BER) pathway and can modulate inflammatory gene expression.[2][3][6]
Q2: What are the known off-target effects of this compound?
Recent studies have revealed that this compound has off-target effects that are independent of OGG1 activity. The most well-characterized off-target effects are the inhibition of efflux pumps, specifically ABC B1 (multidrug resistance protein 1, MDR1) and ABC G2 (breast cancer resistance protein, BCRP).[4][7][8][9] This inhibition can lead to increased intracellular concentrations of other compounds, which may confound experimental results.[7][8][9]
Q3: How can I be sure that the cellular phenotype I observe is due to OGG1 inhibition and not an off-target effect?
To confidently attribute an observed phenotype to OGG1 inhibition, a combination of control experiments is essential. The gold standard is to use a genetic knockout or knockdown of OGG1. If the phenotype observed with this compound treatment is absent in OGG1 knockout/knockdown cells, it strongly suggests the effect is on-target.[10][11][12][13] Additionally, employing a structurally unrelated OGG1 inhibitor can help to determine if the effect is specific to OGG1 inhibition rather than a chemical artifact of this compound.
Troubleshooting Guides
Issue: My experimental results with this compound are inconsistent or difficult to interpret.
This could be due to the known off-target effects of this compound, particularly its inhibition of efflux pumps.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to OGG1 in your specific cell line and experimental conditions.[14][15][16][17][18]
-
Use an OGG1 Knockout/Knockdown Control: The most definitive way to distinguish on-target from off-target effects is to use a genetic control.[10][11][12][13] If the effect of this compound persists in cells lacking OGG1, it is an off-target effect.[5]
-
Test for Efflux Pump Inhibition: If your experiment involves co-treatment with other small molecules, be aware that this compound can increase their intracellular concentration by inhibiting MDR1 and BCRP.[7][8][9] You can test for this by using known substrates of these pumps (e.g., fluorescent dyes like Rhodamine 123 for MDR1) and observing if this compound treatment increases their retention.
-
Dose-Response Analysis: Perform a dose-response curve for this compound for both your phenotype of interest and OGG1 inhibition (e.g., by measuring 8-oxoG levels). If the concentrations required to produce the phenotype are significantly different from those required for OGG1 inhibition, it may indicate an off-target effect.
Quantitative Data Summary
| Parameter | This compound | Notes | References |
| OGG1 IC50 | 342 nM | In vitro biochemical assay. | [1][2][3] |
| BCRP (ABCG2) Inhibition | ~99% inhibition at 10 µM | In cell-based assays. | [5] |
| MDR1 (ABCB1) Inhibition | ~27% inhibition at 10 µM | In cell-based assays. | [5] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for OGG1 Target Engagement
Objective: To confirm the binding of this compound to OGG1 in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Detection: Analyze the amount of soluble OGG1 in the supernatant at each temperature point using Western blotting or an ELISA.
-
Interpretation: A shift in the melting curve, indicated by more soluble OGG1 at higher temperatures in the this compound-treated samples compared to the control, confirms target engagement.
OGG1 Knockout Cell Line Generation (using CRISPR-Cas9)
Objective: To create a negative control cell line that does not express OGG1.
Methodology:
-
gRNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the OGG1 gene.
-
Transfection: Co-transfect the gRNAs along with a Cas9 nuclease expression vector into the desired cell line.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into individual wells of a multi-well plate.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for OGG1 knockout by Western blot analysis of OGG1 protein expression.
-
Validation: Confirm the absence of OGG1 protein and function (e.g., by measuring the cellular capacity to repair 8-oxoG).
Visualizations
Caption: OGG1 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitoti… [ouci.dntb.gov.ua]
- 9. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Knockout and Knockdown Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Validating OGG1 Inhibition in Cells: A Comparative Guide to TH5487 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1) by the small molecule inhibitor TH5487. We will explore supporting experimental data, compare this compound with an alternative inhibitor, SU0268, and discuss the use of genetic methods for cross-validation.
8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the mutagenic DNA lesion 8-oxoguanine (8-oxoG), a common product of oxidative stress.[1][2] Inhibition of OGG1 is a promising therapeutic strategy in cancer and inflammation.[3][4] this compound is a potent, active-site inhibitor of OGG1 with a reported IC50 of 342 nM.[5][6] Validating the specific inhibition of OGG1 in a cellular context is crucial for preclinical studies and drug development. This guide outlines key experimental approaches to achieve this, while also considering potential off-target effects.
Comparison of OGG1 Inhibition Validation Methods
A multi-faceted approach is essential to confidently validate OGG1 inhibition in cells. This involves directly assessing the inhibitor's effect on OGG1's function and localization, as well as observing the downstream cellular consequences. Here, we compare this compound with another OGG1 inhibitor, SU0268, and with genetic knockout of OGG1.
| Method Category | Assay | This compound | SU0268 | OGG1 Knockout (CRISPR/Cas9) |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Increases thermal stability of OGG1 in cells.[7] | Data not available in provided search results. | Not applicable. |
| Enzyme Activity in Cells | Accumulation of 8-oxoG | Induces accumulation of genomic 8-oxoG lesions, particularly after oxidative challenge (e.g., with KBrO3).[1][8][9] | Increases accumulation of 8-oxoG in DNA.[10] | Results in a baseline increase of 8-oxoG and prevents its repair.[11] |
| OGG1 Dynamics & Localization | Fluorescence Recovery After Photobleaching (FRAP) | Increases the mobility of OGG1-GFP, indicating impaired chromatin binding.[3][9] | Data not available in provided search results. | Not applicable. |
| Laser Microirradiation | Reduces recruitment of OGG1-GFP to sites of DNA damage.[1][3][7][12] | Data not available in provided search results. | Not applicable. | |
| Downstream Cellular Effects | DNA Strand Breaks (e.g., γH2AX staining) | Reduces the formation of DNA double-strand breaks upon oxidative stress, as OGG1's incision activity is inhibited.[1][8] | Data not available in provided search results. | Prevents the formation of BER-intermediate strand breaks.[8] |
| Gene Expression (e.g., NF-κB target genes) | Suppresses TNF-α or LPS-induced expression of proinflammatory genes.[3][5] | Data not available in provided search results. | Can be used as a genetic control to confirm OGG1's role in gene regulation. | |
| Cell Viability/Proliferation | Selectively toxic to a large panel of cancer cells but not to normal immortalized cells.[3] | Shows cellular toxicity, but this may be linked to off-target effects.[2][11] | Can reduce cancer cell proliferation in some contexts.[4] | |
| Off-Target Effects | Efflux Pump Inhibition (e.g., MDR1, BCRP) | Inhibits MDR1 and BCRP, leading to increased intracellular accumulation of fluorescent dyes and chemotherapeutic drugs.[2][11] | Also inhibits MDR1 and BCRP.[2][11] | Not applicable. This is a key advantage of genetic validation. |
| Mitotic Progression | No significant effects on mitotic progression.[11] | Impairs mitotic progression, leading to cell cycle arrest, independent of OGG1.[2][11] | No effect. |
Signaling Pathways and Experimental Workflows
To better understand the mechanisms and experimental designs, the following diagrams illustrate the OGG1 pathway, a typical validation workflow, and the logic of on-target versus off-target effects.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the validation of OGG1 inhibition.
Quantification of Genomic 8-oxoG by Immunofluorescence
This assay directly measures the accumulation of OGG1's substrate, which is expected to increase when the enzyme is inhibited.
-
Cell Culture and Treatment: Seed cells (e.g., U2OS) on coverslips or in imaging-compatible microplates. Allow cells to adhere overnight. Treat with this compound (e.g., 10 µM) or DMSO control for a specified time (e.g., 1 hour). To induce oxidative damage, add a DNA-damaging agent like KBrO3 (e.g., 20 mM) for 1 hour.[8]
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
RNase Treatment and DNA Denaturation: To ensure the antibody only detects 8-oxoG in DNA, treat with RNase A (100 µg/mL) for 1 hour at 37°C. Denature DNA with 2M HCl for 10 minutes at room temperature. Neutralize with 100 mM Tris-HCl (pH 8.0).
-
Immunostaining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against 8-oxoG overnight at 4°C. Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI or Hoechst 33342.
-
Imaging and Analysis: Acquire images using a confocal or high-content imaging system. Quantify the mean fluorescence intensity of the 8-oxoG signal within the nucleus for a large number of cells (at least 500 per condition).[8]
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of OGG1-GFP within the nucleus. Inhibition of OGG1's binding to chromatin by this compound will result in faster fluorescence recovery.
-
Cell Line: Use a cell line stably expressing GFP-tagged OGG1 (e.g., U2OS-OGG1-GFP).
-
Treatment: Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour. To increase the amount of substrate, co-treat with an oxidizing agent like menadione (B1676200) (e.g., 50 µM).[13]
-
Photobleaching: Using a confocal microscope, define a region of interest (ROI) within the nucleus. Bleach the GFP signal in the ROI using a high-intensity laser pulse.
-
Image Acquisition: Acquire a time-lapse series of images before and after bleaching to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the data to account for photobleaching during image acquisition. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ indicate reduced chromatin binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, OGG1, typically increases the protein's thermal stability.
-
Cell Treatment and Lysis: Treat intact cells (e.g., HL60) with this compound or a vehicle control.[7] Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Lyse the cells by freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate and heat the different aliquots to a range of temperatures for a defined period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble OGG1 remaining at each temperature using Western blotting with an OGG1-specific antibody.
-
Data Analysis: Plot the fraction of soluble OGG1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and therefore, direct binding of the inhibitor to OGG1.[7]
Efflux Pump Inhibition Assay
Given the known off-target effects of this compound, it is crucial to assess its impact on efflux pumps, especially when interpreting results from cytotoxicity or drug combination studies.
-
Cell Culture and Staining: Use a cell line known to express efflux pumps like MDR1 or BCRP (e.g., U2OS).[11] Incubate the cells with a fluorescent substrate of these pumps (e.g., SiR-DNA, Hoechst 33342, or MitoTracker Green) in the presence of this compound (e.g., 10 µM), a known efflux pump inhibitor like Verapamil (positive control), or DMSO (negative control).[11]
-
Fluorescence Measurement: After the incubation period, measure the intracellular fluorescence intensity using a plate reader, flow cytometer, or high-content imaging system.[11][14]
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates that the inhibitor is blocking the efflux of the fluorescent substrate, confirming its inhibitory effect on the pumps. To confirm this is OGG1-independent, the same experiment should be performed in OGG1 knockout cells, where the effect should persist.[11]
Conclusion
Validating the inhibition of OGG1 by this compound in cells requires a combination of assays that confirm direct target engagement, measure the impact on enzyme activity and dynamics, and assess downstream cellular phenotypes. It is imperative to include control experiments, such as using OGG1 knockout cells, to distinguish on-target from off-target effects.[11] The off-target inhibition of efflux pumps like MDR1 and BCRP by this compound is a significant confounding factor that must be considered when designing experiments and interpreting data, particularly in studies involving cell viability and combination therapies.[2][11] This guide provides a framework for robustly validating OGG1 inhibition, enabling researchers to proceed with confidence in their preclinical investigations.
References
- 1. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by this compound | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of OGG1 Inhibitors: TH5487 versus SU0268
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent small molecule inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1): TH5487 and SU0268. This document synthesizes available experimental data to highlight their biochemical potency, cellular activity, and potential therapeutic applications, with a particular focus on their differential off-target effects.
Executive Summary
Both this compound and SU0268 are potent, competitive inhibitors of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for excising the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. By blocking OGG1, these inhibitors prevent the repair of this oxidative DNA damage, a strategy being explored for therapeutic intervention in cancer and inflammatory diseases. While both compounds effectively inhibit OGG1, this guide will demonstrate that their efficacy profiles are not identical, with SU0268 exhibiting greater biochemical potency (a lower IC50 value) but also demonstrating significant OGG1-independent off-target effects that are less pronounced with this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and SU0268 based on published in vitro studies. It is important to note that the IC50 values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | SU0268 | Reference |
| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | 8-oxoguanine DNA glycosylase 1 (OGG1) | [1][2] |
| Mechanism of Action | Competitive, active-site inhibitor | Competitive, active-site inhibitor | [1][3] |
| IC50 (in vitro) | 342 nM | 59 nM (0.059 µM) | [2][4][5][6] |
| Cellular Activity | Inhibits 8-oxoG repair, suppresses pro-inflammatory gene expression, induces replication stress in cancer cells. | Inhibits 8-oxoG repair, suppresses inflammatory responses, induces type I interferon. | [4][7][8] |
| In Vivo Efficacy | Reduces inflammation in mouse models of lung injury and fibrosis. | Attenuates inflammation and improves survival in a mouse model of bacterial infection. | [4][7] |
| Known Off-Target Effects | Inhibition of efflux pumps (MDR1 and BCRP). | Inhibition of efflux pumps (MDR1 and BCRP), anti-mitotic activity independent of OGG1. | [1][3][9] |
Experimental Protocols
OGG1 Inhibition Assay (Fluorogenic)
A common method to determine the IC50 of OGG1 inhibitors involves a real-time fluorogenic assay.[6]
Principle: This assay utilizes a synthetic DNA probe with a centrally located 8-oxoG lesion. The DNA is labeled with a fluorophore on one side of the lesion and a quencher on the other. In the intact probe, the proximity of the quencher suppresses the fluorophore's signal. Upon cleavage of the DNA at the 8-oxoG site by OGG1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to OGG1 activity.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer containing purified recombinant human OGG1 enzyme is prepared.
-
Inhibitor Addition: Varying concentrations of the test compound (this compound or SU0268) are added to the reaction mixture. A control with no inhibitor is also included.
-
Initiation of Reaction: The fluorogenic 8-oxoG DNA probe is added to the mixture to start the reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition at each compound concentration is determined relative to the no-inhibitor control. The IC50 value is then calculated by fitting the dose-response curve to a suitable model.
Cellular 8-oxoG Accumulation Assay
This assay measures the ability of an OGG1 inhibitor to block the repair of 8-oxoG in a cellular context.[10]
Protocol:
-
Cell Culture and Treatment: Human cells (e.g., U2OS) are cultured and treated with a DNA-damaging agent that induces oxidative stress (e.g., potassium bromate, KBrO3) to generate 8-oxoG lesions.
-
Inhibitor Incubation: Following the removal of the damaging agent, the cells are incubated with the OGG1 inhibitor (this compound or SU0268) or a vehicle control (DMSO) for various time points to allow for DNA repair.
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for 8-oxoG, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: The fluorescence intensity of 8-oxoG staining in the cell nuclei is captured using fluorescence microscopy. The intensity is quantified using image analysis software.
-
Analysis: An increase in 8-oxoG staining in inhibitor-treated cells compared to control cells indicates successful inhibition of OGG1-mediated repair.
Mandatory Visualization
References
- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 Inhibitor this compound Alters OGG1 Chromatin Dynamics and Prevents Incisions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Tale of Two Inhibitors: Unraveling the Mechanisms of OGG1 Blockade by TH5487 and O8
A Comparative analysis of two prominent inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), TH5487 and O8, reveals distinct mechanisms of action that offer unique advantages for researchers in the fields of DNA repair, oncology, and inflammatory diseases. While both molecules effectively thwart the enzymatic activity of OGG1, their approaches to this blockade are fundamentally different, with this compound preventing the initial recognition of DNA damage and O8 arresting the catalytic process mid-reaction.
8-oxoguanine DNA glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for identifying and removing the mutagenic lesion 8-oxoguanine (8-oxoG) from DNA.[][2][3] The accumulation of 8-oxoG is a hallmark of oxidative stress and can lead to G:C to T:A transversions if left unrepaired, contributing to various pathologies including cancer and neurodegenerative disorders.[] The ability to modulate OGG1 activity with small molecule inhibitors has therefore become a significant area of research. This guide provides a detailed comparison of two key OGG1 inhibitors, this compound and O8, focusing on their mechanisms, performance data, and the experimental protocols used to characterize them.
Distinct Mechanisms of Inhibition
The primary difference between this compound and O8 lies in their mode of inhibiting OGG1. This compound is a competitive inhibitor that directly competes with the 8-oxoG substrate for binding to the active site of OGG1.[4][5][6] By occupying the active site, this compound effectively prevents OGG1 from recognizing and binding to its DNA substrate, thereby halting the repair process before it can begin.[][7] This mechanism has been shown to not only inhibit DNA repair but also to modulate OGG1's chromatin dynamics and its role in regulating the expression of pro-inflammatory genes.[6][7]
In contrast, O8 operates through a different, more nuanced mechanism. It does not prevent OGG1 from binding to DNA containing 8-oxoG.[8][9] Instead, O8 inhibits the formation of the Schiff base intermediate, a critical step in the catalytic cycle of OGG1's glycosylase/lyase activity.[8][9] This results in OGG1 becoming "trapped" on the DNA at the site of the lesion, effectively stalling the repair pathway.[9] This prolonged engagement of OGG1 with DNA can have different downstream consequences compared to the complete blockade of binding induced by this compound.[9]
Performance Data at a Glance
The differing mechanisms of this compound and O8 are reflected in their biochemical and cellular activities. The following tables summarize key quantitative data for these inhibitors based on published studies.
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| This compound | 342 | In vitro OGG1 activity assay | [7][10][11] |
| 800 | Fluorescence-based OGG1 activity assay | [12] | |
| O8 | 220 - 630 | In vitro OGG1 activity assay | [12] |
| 740 - 1030 (T50) | Borohydride trapping assay | [8] |
Table 1: Comparative Inhibitory Potency. The half-maximal inhibitory concentration (IC50) and trapping efficiency (T50) values for this compound and O8 highlight their potent inhibition of OGG1 activity. Note that different assay conditions can lead to variations in reported values.
Visualizing the Mechanisms
To better understand the distinct inhibitory pathways of this compound and O8, the following diagrams illustrate their points of intervention in the OGG1-mediated DNA repair process.
References
- 2. What are OGG1 modulators and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validating TH5487's Effect on 8-oxoG Levels: A Comparative Guide Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the OGG1 inhibitor TH5487 and its alternative, SU0268, focusing on their effects on 8-oxoguanine (8-oxoG) levels as validated by mass spectrometry. This document is intended to aid researchers in selecting the appropriate tool for studying the biological roles of OGG1 and the consequences of its inhibition.
Introduction
7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common oxidative DNA lesions, arising from cellular exposure to reactive oxygen species (ROS). If not repaired, 8-oxoG can lead to G:C to T:A transversion mutations, contributing to genomic instability and various pathologies, including cancer and neurodegenerative diseases. The primary enzyme responsible for excising 8-oxoG from DNA is 8-oxoguanine DNA glycosylase 1 (OGG1), which initiates the base excision repair (BER) pathway.
Small molecule inhibitors of OGG1, such as this compound, are valuable tools for studying the biological consequences of 8-oxoG accumulation. Validating the efficacy of these inhibitors requires precise and quantitative measurement of 8-oxoG levels, for which liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Comparative Analysis of OGG1 Inhibitors
This section compares the performance of this compound with a known alternative, SU0268. Both are potent OGG1 inhibitors that competitively bind to the active site of the enzyme, preventing the recognition and excision of 8-oxoG.[1][2]
| Feature | This compound | SU0268 |
| Target | 8-oxoguanine DNA glycosylase 1 (OGG1) | 8-oxoguanine DNA glycosylase 1 (OGG1) |
| IC50 | 342 nM | 59 nM |
| Mechanism of Action | Competitive inhibitor, prevents OGG1 binding to 8-oxoG in DNA. | Competitive inhibitor, binds to the OGG1 catalytic pocket. |
| Reported Off-Target Effects | Inhibition of ABCB1 (MDR1) and ABCG2 (BCRP) transporters.[1][2] | Inhibition of ABCB1 (MDR1) and ABCG2 (BCRP) transporters; impairment of mitotic progression.[1][2][3] |
| Treatment | Cell Line | Concentration | Duration | Fold Increase in 8-oxoG (relative to control) | Reference |
| This compound | U2OS | 10 µM | 1 hour | ~1.5 - 2.0 (estimated from fluorescence data) | [4] |
| This compound | A3 | 10 µM | up to 5 days | No significant increase detected by LC-MS/MS | [5] |
| SU0268 | HeLa | Not specified | 24 hours | ~1.25 | [6] |
Interpretation of Data: The conflicting data for this compound highlights the sensitivity of 8-oxoG measurements and the importance of the chosen analytical method. While fluorescence-based assays suggest an accumulation of OGG1 substrates, the more quantitative LC-MS/MS method did not detect a significant increase in one study.[4][5] This could be due to the specific cell line, the magnitude of the effect being below the detection limit of the assay under those conditions, or compensatory repair mechanisms. The data for SU0268 indicates a modest increase in 8-oxoG levels after 24 hours.[6]
Experimental Protocols
Cellular Treatment with OGG1 Inhibitors
This protocol describes the general procedure for treating cultured cells with this compound or SU0268 to induce 8-oxoG accumulation.
Materials:
-
Cultured cells (e.g., U2OS, A3, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
SU0268 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Optional: Oxidizing agent (e.g., KBrO₃ or H₂O₂) for positive control
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working solutions of this compound and SU0268 in complete cell culture medium at the desired final concentrations (e.g., 1-10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the OGG1 inhibitors or vehicle control.
-
Incubate the cells for the desired duration (e.g., 1, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, harvest the cells for DNA extraction.
Quantification of 8-oxoG by LC-MS/MS
This protocol outlines the key steps for the quantification of 8-oxo-2'-deoxyguanosine (8-oxodG), the deoxynucleoside form of 8-oxoG, from cellular DNA.
Materials:
-
Cell pellet from the treatment experiment
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline phosphatase
-
Internal standard ([¹⁵N₅]8-oxodG)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the cell pellets according to the manufacturer's protocol of the chosen DNA extraction kit. It is crucial to minimize oxidative damage during this step by working quickly and on ice.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA (e.g., using a spectrophotometer).
-
To an aliquot of DNA (typically 10-20 µg), add the internal standard [¹⁵N₅]8-oxodG.
-
Perform enzymatic hydrolysis to break down the DNA into individual deoxynucleosides. This is typically a two-step process:
-
Incubate the DNA with nuclease P1 to digest it into deoxynucleoside 3'-monophosphates.
-
Then, add alkaline phosphatase to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.[7]
-
-
-
Sample Preparation:
-
After hydrolysis, centrifuge the samples to pellet any undigested material or enzymes.
-
Transfer the supernatant containing the deoxynucleosides to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase C18 column.
-
Separate the deoxynucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Detect and quantify 8-oxodG and the internal standard using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions to monitor are typically m/z 284.1 → 168.1 for 8-oxodG and m/z 289.1 → 173.1 for [¹⁵N₅]8-oxodG.
-
-
Data Analysis:
-
Calculate the amount of 8-oxodG in the sample by comparing the peak area ratio of 8-oxodG to the internal standard against a standard curve.
-
Normalize the 8-oxodG levels to the total amount of deoxyguanosine (dG) in the sample, which can be measured in the same run. The results are typically expressed as the number of 8-oxodG lesions per 10⁶ dG.
-
Visualizations
Caption: OGG1 Signaling Pathway and Point of Inhibition by this compound/SU0268.
References
- 1. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TH5487 and Other DNA Repair Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics and inflammatory disease research, inhibitors of DNA repair pathways have emerged as a promising class of targeted agents. This guide provides a comparative overview of TH5487, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), with other key DNA repair inhibitors, including those targeting Poly (ADP-ribose) polymerase (PARP), Ataxia-Telangiectasia Mutated (ATM), and DNA-dependent protein kinase (DNA-PK). This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Performance Comparison of DNA Repair Inhibitors
The efficacy of a targeted inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for this compound and a selection of other prominent DNA repair inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Target | IC50 Value | Cell Line/Assay Condition |
| This compound | OGG1 | 342 nM | Biochemical Assay[1][2] |
| SU0268 | OGG1 | 59 nM | Biochemical Assay[3][4][5][6][7] |
| Olaparib | PARP1/2 | 1-19 nM (PARP1), 1-251 nM (PARP2) | Biochemical Assays[8][9] |
| Rucaparib | PARP1/2 | 0.8-3.2 nM (PARP1), 28.2 nM (PARP2) | Biochemical Assays[8] |
| Talazoparib | PARP1/2 | 0.57 nM (PARP1) | Biochemical Assay[10] |
| AZD0156 | ATM | 0.58 nM | HT29 cells[11][12][13][14] |
| AZD7648 | DNA-PK | 0.6 nM | Biochemical Assay[15][16][17][18] |
Mechanism of Action: OGG1 Inhibition by this compound
This compound is a selective, active-site inhibitor of OGG1.[2] OGG1 is a key DNA glycosylase in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidative DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG). By binding to the active site of OGG1, this compound prevents the enzyme from binding to its DNA substrate, thereby inhibiting the repair of 8-oxoG lesions.[1] This leads to the accumulation of 8-oxoG in the genome, which can trigger downstream signaling events and cellular responses.
Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression, particularly in the context of inflammation.[19] The binding of OGG1 to 8-oxoG in promoter regions of genes can facilitate the recruitment of transcription factors like NF-κB, leading to the expression of pro-inflammatory cytokines.[19] this compound, by blocking OGG1's interaction with DNA, can therefore suppress this pro-inflammatory signaling.
Experimental Protocols
A clear understanding of the methodologies used to characterize these inhibitors is crucial for interpreting and reproducing experimental data. Below are detailed protocols for key assays.
OGG1 Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of OGG1 in real-time using a fluorogenic DNA probe.
Materials:
-
Purified recombinant OGG1 enzyme
-
Fluorescent OGG1 substrate (e.g., a dual-labeled oligonucleotide with a fluorophore and a quencher, where the fluorescence is unquenched upon cleavage by OGG1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 0.1 mg/ml BSA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.
-
In a 96-well plate, add the OGG1 enzyme and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescent OGG1 substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the inhibitor concentration against the percentage of OGG1 activity and fitting the data to a dose-response curve.[20][21][22]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[23][24][25][26]
Materials:
-
Cultured cells of interest
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cells (e.g., PCR machine)
-
Western blotting or ELISA reagents for protein detection
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of the target protein (e.g., OGG1) remaining in the soluble fraction by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[23][24][25][26]
Immunofluorescence for 8-oxoguanine (8-oxoG) Detection
This method allows for the visualization and quantification of 8-oxoG lesions within cells.[27][28][29][30][31]
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 8-oxoG
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cells with an oxidizing agent to induce 8-oxoG formation, in the presence or absence of the OGG1 inhibitor.
-
Fix the cells with paraformaldehyde and then permeabilize them.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against 8-oxoG.
-
Wash the cells and then incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the fluorescence. The intensity of the 8-oxoG staining can be quantified using image analysis software.[27][28][29][30][31]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by these inhibitors is essential for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ATM kinase inhibitor AZD0156 in combination with irinotecan and 5-fluorouracil in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. AZD 7648 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 18. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 28. Fluorescence detection of 8-oxoguanine in nuclear and mitochondrial DNA of cultured cells using a recombinant Fab and confocal scanning laser microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Immunofluorescent detection of 8-oxoguanine DNA lesions in liver cells from aging OXYS rats, a strain prone to overproduction of free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Navigating OGG1 Research: A Comparative Guide to Small Molecule Inhibitors Beyond TH5487
For researchers, scientists, and drug development professionals investigating the multifaceted role of 8-oxoguanine DNA glycosylase 1 (OGG1) in disease, the small molecule inhibitor TH5487 has been a valuable tool. However, a growing landscape of alternative chemical probes offers distinct properties and mechanisms of action. This guide provides an objective comparison of this compound with other notable OGG1 inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
The study of OGG1, a key enzyme in the base excision repair (BER) pathway responsible for excising the oxidative DNA lesion 8-oxoguanine (8-oxoG), has expanded from its canonical role in DNA repair to its involvement in transcriptional regulation and inflammation.[1][2][3] The development of small molecule inhibitors has been instrumental in dissecting these functions. This guide focuses on a comparative analysis of this compound and its alternatives, providing a framework for informed decision-making in experimental design.
Comparative Analysis of OGG1 Inhibitors
A summary of the key quantitative data for this compound and its alternatives is presented in Table 1. This table facilitates a direct comparison of their potency and selectivity, crucial parameters for interpreting experimental outcomes.
| Inhibitor | Target(s) | IC50 (OGG1) | Selectivity | Mechanism of Action | Reference(s) |
| This compound | OGG1 | 342 nM | High | Competitive inhibitor, prevents DNA binding | |
| SU0268 | OGG1 | 59 nM | High; > MTH1, dUTPase, NUDT16, ABH2, ABH3, SMUG1 at 20 µM | Competitive inhibitor, prevents DNA binding | [4][5][6] |
| O8 | OGG1 | 200 nM (gel-based assay) | >200-fold over NEIL1 and NTH1 | Inhibits Schiff base formation | [7][8] |
| O151 | OGG1 | 600 nM | Not specified | Inhibits Schiff base formation | [9] |
| SU0383 | OGG1, MTH1 | 34 nM (OGG1), 490 nM (MTH1) | Dual inhibitor | Not specified | [10] |
Table 1: Quantitative Comparison of OGG1 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) against OGG1, known selectivity over other enzymes, and the mechanism of action for this compound and its alternatives.
Key Experimental Protocols
To ensure reproducibility and aid in the practical application of these inhibitors, detailed protocols for two key experimental assays are provided below.
In Vitro OGG1 Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of OGG1 by monitoring the cleavage of a fluorescently labeled DNA probe containing an 8-oxoG lesion.[11][12][13]
Materials:
-
Purified recombinant human OGG1 enzyme
-
Fluorescent OGG1 substrate (e.g., a short oligonucleotide with a fluorophore and a quencher, separated by an 8-oxoG site)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)
-
OGG1 inhibitors (this compound and alternatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the OGG1 inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the OGG1 inhibitor at various concentrations, and the purified OGG1 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorescent OGG1 substrate to each well.
-
Immediately start monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore. Measurements should be taken at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes).
-
The initial reaction velocity is determined from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[14][15]
Materials:
-
Cultured cells of interest
-
OGG1 inhibitors (this compound and alternatives)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for heating cell suspensions (e.g., PCR cycler, water bath)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-OGG1 antibody
Procedure:
-
Treat cultured cells with the OGG1 inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Lyse the cells by a chosen method (e.g., three freeze-thaw cycles).
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble fraction (containing denatured, aggregated protein) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Perform SDS-PAGE and Western blotting on the soluble fractions to detect the amount of soluble OGG1 at each temperature.
-
The binding of the inhibitor to OGG1 will increase its thermal stability, resulting in more soluble OGG1 at higher temperatures compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
To visualize the biological context in which these inhibitors operate, the following diagrams illustrate the OGG1-mediated base excision repair pathway and a key signaling pathway influenced by OGG1.
Figure 1: OGG1-Mediated Base Excision Repair Pathway. This diagram illustrates the sequential steps of the BER pathway initiated by OGG1.
Figure 2: OGG1-Mediated NF-κB Signaling. This diagram shows how stalled OGG1 at an 8-oxoG lesion in a promoter region can facilitate the recruitment of NF-κB and promote the expression of pro-inflammatory genes.[2][16][17]
Figure 3: General Experimental Workflow. This flowchart outlines the key steps for utilizing and comparing OGG1 inhibitors in experimental settings.
Conclusion
The selection of an appropriate OGG1 inhibitor is critical for the rigorous investigation of its roles in health and disease. While this compound remains a widely used tool, alternatives such as SU0268, with its higher potency, and O8, with its distinct mechanism of action, provide researchers with a broader toolkit. This guide offers a starting point for comparing these molecules, emphasizing the importance of considering their specific characteristics in the context of the intended application. By providing standardized protocols and clear visualizations of the relevant biological pathways, we aim to facilitate more robust and reproducible research in the field of DNA repair and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Roles of OGG1 in Transcriptional Regulation and Maintenance of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. SU0268 | OGG1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. O8 OGG1 Inhibitor | Glycosylases | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. SU0383 | OGG1-MTH1 inhibitor | Probechem Biochemicals [probechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Roles of DNA repair enzyme OGG1 in innate immunity and its significance for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of TH5487: A Comparative Cross-Validation Across Diverse Cell Lines
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with well-defined mechanisms of action is a perpetual endeavor. TH5487, a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), has emerged as a promising candidate. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory effects in various cell lines, offering a comparative analysis with other relevant compounds and detailed experimental methodologies to support further investigation.
This compound exerts its anti-inflammatory effects by targeting OGG1, a key enzyme in the base excision repair pathway that also functions as a modulator of inflammatory gene expression. By inhibiting OGG1, this compound prevents the recruitment of critical transcription factors, such as NF-κB, to the promoter regions of pro-inflammatory genes. This action effectively dampens the inflammatory cascade, reducing the expression and secretion of inflammatory mediators.
Comparative Analysis of OGG1 Inhibitors
To provide a clear perspective on the efficacy of this compound, this guide includes a comparative analysis with SU0268, another well-characterized OGG1 inhibitor. While both compounds target the same enzyme, they are structurally distinct, making a side-by-side comparison valuable for understanding the nuances of OGG1 inhibition.
Table 1: Inhibitory Activity against OGG1
| Compound | Target | IC50 (nM) |
| This compound | OGG1 | 342[1] |
| SU0268 | OGG1 | 59[2] |
Cross-Validation of Anti-Inflammatory Effects in Different Cell Lines
The anti-inflammatory activity of this compound and SU0268 has been evaluated across a range of cell lines, each representing different biological contexts relevant to inflammation. This section details the experimental findings in murine alveolar epithelial cells (MLE-12), human lung adenocarcinoma cells (A549), and human monocytic cells (THP-1).
Murine Alveolar Epithelial Cells (MLE-12)
MLE-12 cells serve as a crucial model for studying inflammatory responses in the context of lung epithelium. Upon stimulation with pro-inflammatory agents like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), these cells exhibit a robust increase in the expression of inflammatory cytokines and chemokines.
Experimental Data:
-
Treatment with 5 µM this compound has been shown to dose-dependently inhibit pro-inflammatory gene expression in MLE-12 cells.[1]
-
Fas activation in MLE-12 cells leads to a dose-dependent release of the chemokine KC (CXCL1).[3]
Human Lung Adenocarcinoma Cells (A549)
A549 cells are a widely used model for investigating inflammation in the human airway epithelium. These cells are known to produce inflammatory mediators in response to various stimuli.
Experimental Data:
-
Studies have noted off-target effects of SU0268, which can induce a mitotic block in A549 cells, a factor to consider when interpreting its anti-inflammatory effects.[4]
Human Monocytic Cells (THP-1)
THP-1 cells are a human monocytic leukemia cell line that can be differentiated into macrophage-like cells, providing a valuable in vitro model for studying immune cell responses and inflammation.
Experimental Data:
-
Lipopolysaccharide (LPS) from oral microorganisms has been shown to amplify the production of Interleukin-8 (IL-8) in THP-1 cells by 500-800 times compared to resting cells.[5]
-
Cancer cell-derived IL-8 can induce THP-1 cells to secrete more IL-8, a process that is independent of NF-κB.[6]
-
Resveratrol has been demonstrated to inhibit LPS-induced IL-8 production in THP-1 cells in a dose-dependent manner.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound's anti-inflammatory action.
Caption: General experimental workflow for assessing anti-inflammatory effects.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed protocols for the key experimental assays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol outlines the steps for quantifying the concentration of secreted cytokines in cell culture supernatants.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Enzyme Conjugate: Add an enzyme-linked streptavidin (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate seven times with wash buffer.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[1][7]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the procedure for measuring the mRNA levels of pro-inflammatory genes.
-
RNA Extraction: Isolate total RNA from the cultured cells using a suitable RNA extraction kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following general conditions: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene.[8][9]
Immunofluorescence Assay for NF-κB Nuclear Translocation
This protocol describes the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Treat the cells with the inhibitor (this compound or SU0268) for the desired time, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α) to induce NF-κB translocation.
-
Fixation: Fix the cells with a fixing solution (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Washing: Wash the cells four times with PBS.
-
Permeabilization and Staining: Permeabilize the cells and stain for the NF-κB p65 subunit using a primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like Hoechst.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the images to quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB translocation.
Conclusion
The collective evidence from multiple cell lines strongly supports the anti-inflammatory properties of this compound through the inhibition of OGG1. Its ability to suppress pro-inflammatory gene expression and cytokine release highlights its potential as a therapeutic agent for inflammatory diseases. The comparative data with SU0268 provides a broader understanding of OGG1 inhibition, while the detailed experimental protocols offer a solid foundation for researchers to further explore the therapeutic applications of this compound and other OGG1 inhibitors. Continued investigation into the dose-response relationships and potential off-target effects in various cell types will be crucial for the clinical translation of this promising anti-inflammatory compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer cell-derived IL-8 induces monocytic THP1 cells to secrete IL-8 via the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Fas Activation in Alveolar Epithelial Cells Induces KC (CXCL1) Release by a MyD88-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced interleukin-8 production in THP-1 human monocytic cells by lipopolysaccharide from oral microorganisms and granulocyte-macrophage colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of TH5487
Researchers, scientists, and drug development professionals handling TH5487, a selective active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] While a specific Safety Data Sheet (SDS) outlining disposal was not publicly available, the following guidelines are based on established best practices for the disposal of novel small molecule inhibitors in a laboratory setting.[5]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for understanding its handling and disposal requirements.
| Property | Value |
| Chemical Name | 4-(4-Bromo-2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-N-(4-iodophenyl)-1-piperidinecarboxamide |
| Molecular Weight | 541.18 g/mol [1] |
| Function | Selective active-site inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1)[1][2][3][4] |
| IC50 | 342 nM[1][3][4] |
| Common Solvent | Dimethyl sulfoxide (B87167) (DMSO)[1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, it is mandatory to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, particularly in its powdered form, should be conducted within a chemical fume hood to prevent inhalation.
Required PPE:
-
Lab coat
-
Safety glasses or goggles
-
Chemically resistant gloves
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental compliance. Adherence to the following protocol is essential.
-
Chemical Identification and Segregation :
-
All waste streams containing this compound must be treated as hazardous chemical waste.[5]
-
Segregate waste into three main categories: solid waste, liquid waste, and "empty" containers.
-
-
Solid Waste Disposal :
-
Liquid Waste Disposal :
-
"Empty" Container Disposal :
-
A chemical container is generally considered "empty" when all contents have been removed by normal means, leaving only a minimal residue.[5]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as liquid hazardous waste.[5]
-
After the initial hazardous rinse, thoroughly clean the container.
-
Deface or remove the original label before disposing of the container as non-hazardous waste, in accordance with your institution's guidelines.[5]
-
-
Labeling and Storage of Waste :
-
Arranging for Final Disposal :
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[5]
-
Your institution's Environmental Health and Safety (EHS) department will arrange for the final disposal by a licensed hazardous waste contractor.
-
Experimental Protocol: Cellular Assay Waste Disposal
The following provides a detailed methodology for managing waste generated from a typical cell-based assay using this compound.
-
Preparation of Working Solutions :
-
When preparing working solutions from a concentrated stock (e.g., in DMSO), perform all dilutions within a chemical fume hood.
-
Any pipette tips or microcentrifuge tubes used in this process should be immediately discarded into the solid hazardous waste container.
-
-
Cell Treatment and Incubation :
-
After treating cells with media containing this compound, the multi-well plates and any other culture vessels are considered contaminated.
-
-
Post-Experiment Waste Management :
-
Aspirate all cell culture media containing this compound and collect it as liquid hazardous waste.
-
Treat the used multi-well plates as contaminated solid waste and dispose of them accordingly.
-
All consumables, including pipette tips, gloves, and any other items that came into contact with the compound, must be disposed of as solid hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and related waste materials.
Caption: Workflow for the safe disposal of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | OGG1 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling TH5487
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when working with potent, small-molecule inhibitors like TH5487. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound is a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair pathway.[1][2] By inhibiting OGG1, this compound prevents the repair of 8-oxoguanine, a common form of oxidative DNA damage, and modulates inflammatory responses.[1][2] Its use in research is crucial for understanding DNA repair mechanisms, inflammation, and for the development of potential therapeutics. However, due to its potent nature, stringent safety protocols must be followed during its handling, storage, and disposal.
Personal Protective Equipment (PPE) for Handling this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling potent, small-molecule compounds and guidelines for similar OGG1 inhibitors.[3]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile). Double-gloving is recommended when handling the pure compound. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing this compound or from airborne particles of the solid compound. |
| Body Protection | Lab Coat | Full-length, long-sleeved lab coat. A disposable gown is recommended when handling larger quantities of the solid. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. | This compound is a powder, and fine particles can become airborne and be inhaled. A respirator provides protection against this route of exposure. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from potential spills and dropped objects. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure risk and ensure the integrity of the compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood to contain any airborne particles.
-
Ventilated Enclosure: A ventilated balance enclosure (powder containment hood) is ideal for weighing potent compounds.
-
Glove Box: For handling larger quantities or for procedures with a high risk of aerosolization, a glove box provides the highest level of containment.
Step-by-Step Handling Procedures:
-
Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing:
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing dishes to prevent the powder from scattering.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
-
Solubilization:
-
This compound is soluble in DMSO.[1]
-
Add the solvent directly to the weighing dish or transfer the solid to a vial before adding the solvent.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Storage:
-
Store the solid compound and stock solutions at -20°C or -80°C in a tightly sealed, clearly labeled container.[2]
-
The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Protect from light and moisture.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect all disposable items that have come into contact with this compound, such as gloves, bench paper, weighing dishes, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
This container should be a sealable, puncture-resistant plastic bag or a rigid container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and supernatants from cell culture experiments, in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent (e.g., a high-density polyethylene (B3416737) bottle for DMSO solutions).
-
-
Decontamination:
-
Decontaminate all non-disposable labware that has come into contact with this compound. This can be done by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and then washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
-
Final Disposal:
-
All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any solutions containing this compound down the drain.
-
Experimental Protocol: In Vitro OGG1 Inhibition Assay (8-oxoG Quantification by Immunofluorescence)
This protocol provides a method to assess the in vitro efficacy of this compound by measuring the accumulation of 8-oxoguanine (8-oxoG), the substrate of OGG1, in cellular DNA.[4]
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, A549) on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Induction of Oxidative DNA Damage:
-
Induce oxidative DNA damage by treating the cells with an oxidizing agent such as potassium bromate (B103136) (KBrO₃) or hydrogen peroxide (H₂O₂). The concentration and duration of treatment should be optimized for the specific cell line.
-
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with a primary antibody specific for 8-oxoG overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Counterstaining and Mounting:
-
Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the 8-oxoG staining within the nucleus. A significant increase in 8-oxoG levels in this compound-treated cells compared to the vehicle control indicates successful inhibition of OGG1.
-
Signaling Pathway: this compound and the NF-κB Pathway
This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammation.[2] The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and the inhibitory role of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
